5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5H,1-4H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMOEJUJKIXUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162427 | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14346-24-8 | |
| Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14346-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014346248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14346-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14346-24-8 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. This scaffold is a key building block in the development of various pharmacologically active molecules.
Synthesis
The synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is typically achieved through a two-step process. The initial step involves the formation of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate via the Gewald reaction. This is followed by the cyclization of the intermediate to form the final pyrimidinone ring system.
Step 1: Gewald Reaction for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
The Gewald reaction is a one-pot multicomponent reaction that utilizes a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2][3][4][5] For the synthesis of the key intermediate, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, cyclohexanone, malononitrile, and sulfur are reacted together.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Reagents: Cyclohexanone, malononitrile, elemental sulfur, and a basic catalyst such as morpholine or diethylamine.
-
Solvent: A polar solvent like ethanol or methanol is commonly used.
-
Procedure:
-
To a solution of cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent) in ethanol, a catalytic amount of morpholine or diethylamine is added.
-
The reaction mixture is stirred at room temperature or gently heated to 40-60 °C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Cyclization to 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
The 2-aminothiophene intermediate is then cyclized to form the pyrimidinone ring. This is often achieved by heating the intermediate with formic acid or formamide, which serves as the source for the additional carbon and nitrogen atoms of the pyrimidine ring.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
-
Reagents: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and formic acid or formamide.
-
Procedure:
-
A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and an excess of formic acid or formamide is heated at reflux for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
-
Characterization
The structure of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is confirmed using various spectroscopic techniques. Below is a summary of expected characterization data based on the analysis of closely related derivatives.
Table 1: Spectroscopic Data for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Technique | Observed Features for Derivatives |
| ¹H NMR | Signals for the tetrahydro- part of the ring system typically appear as multiplets in the range of δ 1.8-3.0 ppm. The pyrimidine proton (at C2) in substituted analogs appears as a singlet around δ 8.2 ppm. The NH proton of the pyrimidinone ring is observed as a broad singlet at higher ppm values.[1] |
| ¹³C NMR | Carbon signals for the tetrahydro- portion are typically found between δ 22-26 ppm. The carbonyl carbon of the pyrimidinone ring appears around δ 160-165 ppm. Aromatic and heterocyclic carbons are observed in the δ 115-160 ppm range.[1] |
| IR (KBr) | A characteristic absorption band for the C=O group of the pyrimidinone ring is expected around 1660-1680 cm⁻¹. An N-H stretching vibration is typically observed in the range of 3200-3400 cm⁻¹. |
| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Logical Workflow and Diagrams
Synthesis Workflow
The overall synthetic pathway can be visualized as a two-step process, starting from readily available starting materials.
Caption: Synthetic pathway for the target compound.
Gewald Reaction Mechanism
The mechanism of the Gewald reaction is a well-established multi-step process.
Caption: Mechanism of the Gewald reaction.
Biological Significance and Potential Applications
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry. Various derivatives have been synthesized and evaluated for a range of biological activities.
-
Anticancer Activity: Several studies have reported derivatives of this scaffold as potent anticancer agents. These compounds have been shown to act as:
-
Microtubule Targeting Agents: Certain derivatives interfere with tubulin polymerization, a critical process in cell division, making them promising candidates for cancer therapy.[6][7][8]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Some analogs have been designed to inhibit EGFR, a key protein involved in cancer cell growth and proliferation.[9]
-
Topoisomerase Inhibitors: Inhibition of topoisomerase enzymes, which are essential for DNA replication, is another mechanism by which derivatives of this scaffold exhibit anticancer effects.
-
-
Anti-inflammatory Activity: The anti-inflammatory potential of this heterocyclic system has also been explored, with some derivatives showing promising results in preclinical studies.[1]
-
Other Potential Applications: The versatility of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has led to its investigation in other therapeutic areas, including as adenosine A1 receptor allosteric enhancers and for its anti-plasmodial activity.[10][11]
It is important to note that the biological activities are often associated with specific substitutions on the core structure, and further research is needed to fully elucidate the therapeutic potential of the parent compound and its derivatives.
This technical guide provides a foundational understanding for researchers interested in the synthesis and application of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. The detailed protocols and characterization data serve as a valuable resource for the design and development of novel therapeutic agents based on this versatile scaffold.
References
- 1. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives
An In-depth Technical Guide to the Biological Activity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the quantitative data, experimental protocols, and mechanisms of action for these promising compounds.
Derivatives of this scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action, including microtubule targeting, enzyme inhibition, and interference with key signaling pathways.
Microtubule Targeting Agents
A notable class of these derivatives functions by disrupting microtubule dynamics, a clinically validated strategy in cancer chemotherapy. These compounds often bind to the colchicine site of tubulin, leading to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis.
Quantitative Data: Antiproliferative and Microtubule Depolymerizing Activity
| Compound | Modification | Cell Line | Antiproliferative IC50 (nM) | Microtubule Depolymerization EC50 (nM) | Citation |
| 1 (Lead) | N4-substituted-pyrimido[4,5-b]indole-4-amine | MDA-MB-435 | 14.7 | 130 | [1] |
| 2 (Lead) | N4-substituted-pyrimido[4,5-b]indole-4-amine | MDA-MB-435 | 89.1 | 1100 | [1] |
| 3 (Lead) | N4-substituted-pyrimido[4,5-b]indole-4-amine | MDA-MB-435 | 130 | 1200 | [1] |
| 4 | 2-NH₂ analogue of the core scaffold | MDA-MB-435 | 9.0 | 19 | [1][2] |
| 4 | 2-NH₂ analogue of the core scaffold | NCI-60 Panel (average) | ~10 (GI50) | - | [1][3] |
| 5 | 4-substituted derivative | MDA-MB-435 | < 40 | - | [1][3] |
| 7 | 2-H analogue | MDA-MB-435 | < 40 | - | [1][3] |
| 6, 8, 10, 12, 13 | 4-substituted derivatives | MDA-MB-435 | 53-125 | - | [1][3] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay:
-
Preparation: Bovine brain tubulin is purified and stored at -80°C. Immediately before use, it is thawed and pre-cleared by centrifugation.
-
Reaction Mixture: The reaction mixture contains tubulin in a glutamate-based buffer, GTP, and the test compound at various concentrations.
-
Initiation and Monitoring: Polymerization is initiated by incubating the mixture at 37°C. The change in absorbance (optical density) at 340 nm is monitored over time using a spectrophotometer equipped with temperature control.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity:
-
Cell Plating: Cancer cells (e.g., MDA-MB-435) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curves.[4]
Mechanism of Action: Microtubule Depolymerization
Caption: Mechanism of microtubule targeting agents.
Topoisomerase I and II Inhibitors
Certain derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell death.
Quantitative Data: Cytotoxicity against MCF-7 Breast Cancer Cells
| Compound | Modification | IC50 (µM) | Standard Controls | Citation |
| 7b | 4-Substituted derivative | 8.80 ± 0.08 | Camptothecin, Etoposide | [5] |
| 7t | 4-Substituted derivative | 7.45 ± 0.26 | Camptothecin, Etoposide | [5] |
Experimental Protocols
Topoisomerase I and II Inhibition Assay (DNA Relaxation Assay):
-
Reaction Mixture: A supercoiled plasmid DNA substrate is incubated with human topoisomerase I or II enzyme in a reaction buffer.
-
Compound Addition: The test compounds are added at various concentrations.
-
Incubation: The reaction is allowed to proceed at 37°C for a set time (e.g., 30 minutes).
-
Termination: The reaction is stopped by adding a stop solution/loading dye.
-
Electrophoresis: The reaction products are resolved by agarose gel electrophoresis.
-
Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form.
Mechanism of Action: Dual Topoisomerase Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. The biological activity and mechanism of action of molecules derived from this scaffold are highly dependent on the nature and position of its substituents. This technical guide elucidates the primary mechanisms of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations for key derivatives.
Microtubule Targeting Agents
A significant number of derivatives based on the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold have been identified as potent microtubule targeting agents, exhibiting antiproliferative and anticancer properties. These compounds typically act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Mechanism of Action
These derivatives function as microtubule depolymerizing agents.[1][2] They exert their effect by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. The disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells. Several compounds in this class have been shown to be more potent than lead compounds and are effective against drug-resistant cancer cell lines.[1]
Signaling Pathway
Caption: Microtubule depolymerization by 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives.
Quantitative Data
| Compound | Antiproliferative IC50 (nM) | Microtubule Depolymerization EC50 (nM) | Tubulin Assembly Inhibition IC50 (µM) | Cell Line | Reference |
| Compound 4 | 9.0 | 19 | ~1.0 | MDA-MB-435 | [1] |
| Compound 5 | < 40 | - | < 1.0 | MDA-MB-435 | [1] |
| Compound 7 | < 40 | - | < 1.0 | MDA-MB-435 | [1] |
| Combretastatin A-4 (CA-4) | - | - | 2.0 | - | [1] |
Experimental Protocols
Tubulin Polymerization Assay:
-
Tubulin protein is purified from bovine brain.
-
A reaction mixture containing tubulin, GTP, and a fluorescence-enhancing agent (e.g., DAPI) in a glutamate-based buffer is prepared.
-
The test compound (dissolved in DMSO) is added to the reaction mixture.
-
The mixture is incubated at 37°C to allow for polymerization.
-
The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.
-
The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a DMSO control.
Antiproliferative Assay (Sulforhodamine B - SRB Assay):
-
Cancer cells (e.g., MDA-MB-435) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
After incubation, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
The IC50 value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
Sirtuin 2 (SIRT2) Inhibition
Certain derivatives of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase. These inhibitors have shown potential as neuroprotective agents, particularly in models of Parkinson's disease.
Mechanism of Action
SIRT2 is an NAD+-dependent deacetylase that removes acetyl groups from various protein substrates, including α-tubulin and histones. Inhibition of SIRT2 leads to the hyperacetylation of its substrates. In the context of neurodegeneration, SIRT2 inhibition has been shown to be protective. The derivative ICL-SIRT078 acts as a substrate-competitive inhibitor of SIRT2.[3][4] By inhibiting SIRT2, this compound increases the acetylation of α-tubulin, a known biomarker for SIRT2 activity. This mechanism is believed to contribute to its neuroprotective effects in models of Parkinsonian neuronal cell death.[3][4]
Signaling Pathway
Caption: Neuroprotective mechanism of a SIRT2-inhibiting derivative.
Quantitative Data
| Compound | Target | Ki (µM) | Selectivity vs SIRT1, 3, 5 | Reference |
| ICL-SIRT078 | SIRT2 | 0.62 ± 0.15 | > 50-fold | [3][4] |
Experimental Protocols
SIRT2 Inhibition Assay (Biochemical):
-
The assay is typically performed in a 96-well plate format.
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Recombinant human SIRT2 enzyme is incubated with a fluorogenic acetylated peptide substrate and NAD+.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a set time.
-
A developer solution is added, which generates a fluorescent signal from the deacetylated substrate.
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Fluorescence is measured using a microplate reader.
-
The Ki value is determined by measuring the IC50 at different substrate concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).
α-Tubulin Acetylation Assay (Western Blot):
-
Cells (e.g., MCF-7) are treated with the SIRT2 inhibitor for a specified duration.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified to determine the relative increase in α-tubulin acetylation.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Derivatives of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.
Mechanism of Action
These compounds are designed to bind to the ATP-binding site within the kinase domain of EGFR. By occupying this site, they prevent the binding of ATP, which is necessary for the autophosphorylation and activation of the receptor. This inhibition blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[5]
Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by a tetrahydrobenzothienopyrimidine derivative.
Quantitative Data
| Compound | Target | Anti-proliferative Activity | Cell Line | Reference |
| 6d | EGFR | Significant | A549 | [5] |
| 8d | EGFR | Significant | A549 | [5] |
(Specific IC50 values for EGFR inhibition were not detailed in the provided search results, but compounds were noted for their significant activity.)
Experimental Protocols
EGFR Kinase Assay (In Vitro):
-
A purified recombinant EGFR kinase domain is used.
-
The kinase reaction is set up in a buffer containing a peptide substrate, ATP, and MgCl2.
-
The test compound is added at various concentrations.
-
The reaction is initiated by adding the enzyme and incubated at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA with a phospho-specific antibody or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo).
-
The IC50 value is calculated based on the dose-dependent inhibition of kinase activity.[5]
Cell-Based Proliferation Assay (e.g., MTT Assay):
-
A549 human lung carcinoma cells, which overexpress EGFR, are seeded in 96-well plates.
-
Cells are treated with different concentrations of the EGFR inhibitor.
-
After a 48-72 hour incubation period, MTT reagent is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at approximately 570 nm.
-
The IC50 for cell proliferation is calculated.
Other Mechanisms of Action
The versatility of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold has led to the development of derivatives with several other important mechanisms of action.
-
Dual Topoisomerase I and II Inhibitors: Certain derivatives have been shown to inhibit both topoisomerase I and II, enzymes that are critical for managing DNA topology during replication and transcription. This dual inhibition leads to DNA damage, cell cycle arrest at the G2/M phase, and cancer cell death.[6]
-
RORγt Inhibitors: As inhibitors of the Retinoid-related orphan receptor gamma-t (RORγt), these compounds can suppress the differentiation of Th17 cells, which are key mediators in many autoimmune and inflammatory diseases. This makes them potential therapeutics for conditions like lupus nephritis.[7][8]
-
Anti-tubercular Agents: Some analogues have demonstrated significant activity against Mycobacterium tuberculosis, including non-replicative forms, by inhibiting the bacterial enzyme alanine dehydrogenase.[9]
-
Anti-plasmodial Agents: Derivatives have been synthesized and evaluated for their ability to combat malaria, showing potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[10][11]
The development of compounds based on the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold continues to be a promising area of research, with new derivatives continually being explored for a wide array of therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as inhibitors of full-length RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative attenuates lupus nephritis with less effect to thymocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tubercular activities of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine analogues endowed with high activity toward non-replicative Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Identification, in-vitro anti-plasmodial assessment and docking studies of series of tetrahydrobenzothieno[2,3-d]pyrimidine-acetamide molecular hybrids as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Analysis of the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Core
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged heterocyclic structure that forms the core of numerous compounds with significant therapeutic potential. Derivatives of this core have demonstrated a range of biological activities, including the inhibition of microtubules, sirtuin 2 (SIRT2), and protein kinase B (AKT1), making them attractive candidates for the development of novel therapeutics in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this core, detailed experimental protocols for its synthesis and analysis, and a visual representation of the key signaling pathways in which its derivatives are involved.
Spectroscopic Data
Table 1: Representative ¹H NMR Spectroscopic Data of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 2-Phenyl-derivative [1] | CDCl₃ | 8.40 (d, J = 7.8 Hz, 2H, Ar-H), 7.44 (dt, J₁ = 7.8 Hz, J₂ = 6.0 Hz, 3H, Ar-H), 5.34 (s, 1H, NH), 2.95 (t, J = 5.4 Hz, 2H, CH₂-8), 2.83 (t, J = 4.8 Hz, 2H, CH₂-5), 1.96 (m, 4H, CH₂-6,7) |
| 2-(Pyridin-2-yl)-derivative [1] | CDCl₃ | 8.82 (d, J = 3.6 Hz, 1H, Pyridin-H), 8.50 (d, J = 7.8 Hz, 1H, Pyridin-H), 7.84 (t, J = 7.8 Hz, 1H, Pyridin-H), 7.43 (m, 1H, Pyridin-H), 5.85 (s, 1H, NH), 2.98 (t, J = 12.6 Hz, 2H, CH₂-8), 2.85 (t, J = 5.4 Hz, 2H, CH₂-5), 1.95 (m, 4H, CH₂-6,7) |
| 2-(Chloromethyl)-derivative [1] | DMSO-d₆ | 4.51 (s, 2H, CH₂Cl), 2.84 (t, J = 5.4 Hz, 2H, CH₂-8), 2.72 (t, J = 4.8 Hz, 2H, CH₂-5), 1.75 (m, 4H, CH₂-6,7) |
Table 2: Representative ¹³C NMR Spectroscopic Data of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 2-Phenyl-derivative [1] | CDCl₃ | 163.37, 158.69, 145.76, 137.40, 134.71, 131.18, 129.18, 127.05, 113.52, 25.73, 25.28, 22.57, 22.51 |
| 2-(Pyridin-2-yl)-derivative [1] | CDCl₃ | 163.58, 158.08, 149.00, 148.72, 148.21, 137.61, 134.92, 132.26, 126.06, 123.40, 121.90, 25.77, 25.51, 23.11, 22.38 |
| 2-(Chloromethyl)-derivative [1] | DMSO-d₆ | 162.26, 158.53, 152.16, 133.74, 131.14, 121.86, 42.86, 25.44, 24.75, 22.66, 21.94 |
Table 3: Representative ESI-Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (Observed) | Molecular Formula | Calculated Mass |
| 2-Phenyl-derivative [1] | ESI | 283.2 | C₁₆H₁₄N₂OS | 282.4 |
| 2-(Pyridin-2-yl)-derivative [1] | ESI | 284.2 | C₁₅H₁₃N₃OS | 283.4 |
| (E)-3-(((1-Methyl-1H-indol-2-yl)methylene)amino)-derivative [1] | ESI | 363.3 | C₂₀H₁₈N₄OS | 362.4 |
Infrared (IR) Spectroscopy: The IR spectrum of the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, a closely related analog, shows characteristic absorption bands. Key vibrational frequencies are expected for the N-H stretching of the pyrimidinone ring, C=O stretching of the amide, C=N stretching of the pyrimidine ring, and C-S stretching of the thiophene ring. The tetrahydro-benzo portion of the molecule will exhibit C-H stretching and bending vibrations for the aliphatic CH₂ groups.
Experimental Protocols
Synthesis via Gewald Reaction
The synthesis of the 2-aminothiophene precursor for the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core is commonly achieved through the Gewald reaction. This multicomponent reaction offers an efficient route to polysubstituted 2-aminothiophenes.
General Procedure:
-
Knoevenagel-Cope Condensation: A ketone (e.g., cyclohexanone) is condensed with an active methylene compound (e.g., ethyl cyanoacetate) in the presence of a base (e.g., morpholine or triethylamine) to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition and Cyclization: Elemental sulfur is added to the reaction mixture. The sulfur adds to the α,β-unsaturated nitrile, which then undergoes an intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.
-
Pyrimidine Ring Formation: The resulting 2-amino-3-carboxyester-tetrahydrobenzothiophene is then cyclized with a suitable reagent, such as formamide or chloroformamidine hydrochloride, to construct the pyrimidin-4(3H)-one ring.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL range with the same solvent.
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
Signaling Pathways and Mechanisms of Action
Derivatives of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core have been shown to interact with several key biological targets. The following diagrams illustrate the proposed mechanisms of action.
Microtubule Targeting
Certain derivatives of this scaffold act as microtubule targeting agents, disrupting the dynamics of microtubule assembly and disassembly, which is crucial for cell division.
Caption: Mechanism of microtubule disruption by a pyrimidinone derivative.
SIRT2 Inhibition
Some derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase, which has implications for neurodegenerative diseases and cancer.
Caption: Inhibition of the SIRT2 deacetylation process.
AKT1 Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer cell proliferation and survival. Derivatives of the tetrahydrobenzothienopyrimidinone core have been shown to inhibit AKT1, a key node in this pathway.
Caption: Inhibition of the AKT1 signaling pathway.
This guide provides a foundational understanding of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core for researchers and professionals in the field of drug discovery and development. The presented spectroscopic data, experimental protocols, and mechanistic insights are intended to facilitate further exploration and optimization of this promising chemical scaffold for therapeutic applications.
References
An In-depth Technical Guide on 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and Its Derivatives: Synthesis, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, fused-ring structure provides a versatile platform for the development of potent and selective therapeutic agents. Derivatives of this core have demonstrated a wide range of biological activities, most notably as anticancer agents through mechanisms such as microtubule targeting and inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, structural aspects, and key biological activities of this important class of molecules.
Crystal Structure of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
A study published in RSC Medicinal Chemistry details the crystal structure of two such derivatives: 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol compounds. The crystallographic data for these structures have been deposited with the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2058781 and 2058782. However, detailed quantitative data such as bond lengths and angles from these depositions were not accessible through publicly available resources at the time of this writing.
The determination of the crystal structure of these derivatives provides invaluable insight into the three-dimensional arrangement of the tetrahydrobenzothieno[2,3-d]pyrimidine core and how it interacts with various substituents. This structural information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent analogs.
Data Presentation
The following tables summarize key quantitative data regarding the biological activity of various 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives from the literature.
Table 1: Antiproliferative and Microtubule Depolymerization Effects of Selected Derivatives [1][3]
| Compound ID | Substitution Pattern | Antiproliferative IC50 (nM) in MDA-MB-435 cells | Microtubule Depolymerization EC50 (nM) |
| 4 | 2-NH2, 4-(4-methoxyphenyl)amino | 9.0 | 19 |
| 5 | 2-NH2, 4-(4-(methylthio)phenyl)amino | < 40 | Not Reported |
| 7 | 2-H, 4-(4-methoxyphenyl)amino | < 40 | Not Reported |
| 6 | 2-NH2, 4-(4-hydroxyphenyl)amino | 53-125 | Not Reported |
| 8 | 2-Me, 4-(4-methoxyphenyl)amino | 53-125 | Not Reported |
| 10 | 2-Me, 4-(4-(methylthio)phenyl)amino | 53-125 | Not Reported |
| 12 | 2-SMe, 4-(4-methoxyphenyl)amino | 53-125 | Not Reported |
| 13 | 2-SMe, 4-(4-(methylthio)phenyl)amino | 53-125 | Not Reported |
Table 2: EGFR Inhibitory Activity of Selected Derivatives [2][4]
| Compound ID | Substitution Pattern | EGFR Inhibitory Activity (IC50) | Cell Line |
| 6d | 7-(4-ethoxyphenyl)-4-(4-methoxylbenzylamino) | Significant (exact value not reported) | A549 |
| 8d | 7-(4-hydroxyphenyl)-4-(4-methoxylbenzylamino) | Significant (exact value not reported) | A549 |
Experimental Protocols
The synthesis of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core and its derivatives generally follows a multi-step synthetic route. The key steps are outlined below.
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
The initial step involves the Gewald reaction, a multi-component reaction that is highly effective for the synthesis of 2-aminothiophenes.
-
Reactants: Cyclohexanone, ethyl cyanoacetate, and elemental sulfur.
-
Catalyst: A basic catalyst such as morpholine or piperidine.
-
Procedure:
-
A mixture of cyclohexanone, ethyl cyanoacetate, and elemental sulfur is prepared in a suitable solvent, typically ethanol.
-
The basic catalyst is added dropwise to the reaction mixture.
-
The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The product, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is typically isolated by filtration and can be purified by recrystallization.
-
Cyclization to form the Pyrimidinone Ring
The 2-aminothiophene intermediate is then cyclized to form the pyrimidinone ring.
-
Reactant: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and a source of the C2 and N3 atoms of the pyrimidine ring (e.g., formamide, chloroformamidine hydrochloride, or an appropriate acyl chloride followed by treatment with ammonia or an amine).
-
Procedure (using formamide):
-
The 2-aminothiophene derivative is heated at reflux in an excess of formamide.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product, 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, precipitates and is collected by filtration.
-
Chlorination of the 4-oxo Position
To introduce substituents at the 4-position, the pyrimidinone is often converted to a more reactive 4-chloro intermediate.
-
Reactant: 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
-
Reagent: Phosphoryl chloride (POCl3) or a similar chlorinating agent.
-
Procedure:
-
The pyrimidinone is heated at reflux in an excess of phosphoryl chloride, often in the presence of a base such as pyridine or N,N-dimethylaniline.
-
After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure.
-
The residue is carefully quenched with ice water, and the resulting precipitate, 4-chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine, is collected by filtration.
-
Nucleophilic Aromatic Substitution (SNAr) at the 4-position
The 4-chloro intermediate is a versatile precursor for the synthesis of a wide array of derivatives via nucleophilic aromatic substitution.
-
Reactant: 4-Chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine.
-
Nucleophile: A variety of amines, anilines, or other nucleophiles.
-
Procedure:
-
The 4-chloro derivative is reacted with the desired nucleophile in a suitable solvent such as isopropanol, DMF, or acetonitrile, often in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl generated.
-
The reaction is typically heated to facilitate the substitution.
-
The final product is isolated by cooling the reaction mixture, followed by filtration or extraction and purification by column chromatography or recrystallization.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The biological activity of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives is often attributed to their interaction with key cellular signaling pathways. Below are diagrams representing two of the most significant pathways targeted by these compounds, as well as a general experimental workflow for their synthesis.
Biological Activity and Signaling Pathways
Microtubule Targeting Agents
A significant number of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been identified as potent microtubule targeting agents.[1][3] These compounds typically act by binding to the colchicine binding site on β-tubulin. This binding event disrupts the normal dynamics of microtubule polymerization and depolymerization, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.
By inhibiting microtubule polymerization, these derivatives lead to a cascade of events including the disruption of the mitotic spindle, arrest of the cell cycle in the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[1] The potency of these compounds can be modulated by the nature of the substituents at the 2- and 4-positions of the pyrimidine ring.
EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[2][4] Overexpression or mutation of EGFR is a common feature in many types of cancer, leading to uncontrolled cell proliferation.
Certain derivatives of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold have been shown to be effective inhibitors of EGFR.[2][4] These compounds typically function by competing with ATP for binding to the intracellular kinase domain of the receptor. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and the PI3K-Akt pathways. By blocking these signals, the EGFR-inhibiting derivatives can halt the uncontrolled proliferation and promote the survival of cancer cells.
Conclusion
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core structure represents a privileged scaffold in the field of medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents through well-defined mechanisms of action, including the disruption of microtubule dynamics and the inhibition of the EGFR signaling pathway. The synthetic accessibility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. While detailed crystallographic data for the parent compound remains to be publicly detailed, the available structural information on its derivatives, combined with extensive biological data, provides a solid foundation for the future design and development of novel therapeutics based on this promising molecular framework. Further exploration of the structure-activity relationships and the optimization of lead compounds are warranted to fully exploit the therapeutic potential of this class of molecules.
References
The Pharmacological Landscape of Benzothieno[2,3-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its structural similarity to purine nucleosides allows it to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological profile of benzothieno[2,3-d]pyrimidine derivatives, focusing on their anticancer, anti-inflammatory, and kinase inhibitory properties. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.
Core Chemical Structure
The foundational structure of the compounds discussed is the benzothieno[2,3-d]pyrimidine core. The diverse pharmacological activities arise from the various substitutions at different positions of this core structure.
Literature review of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one research
An In-depth Technical Guide on 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Research
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a bioisostere of natural purines, this thienopyrimidine core serves as a privileged structure in the design of novel therapeutic agents. Its rigid, tricyclic framework provides a versatile platform for chemical modification, leading to the discovery of compounds with a wide array of biological activities. This review synthesizes the current state of research on this compound class, focusing on its synthesis, structure-activity relationships, and diverse pharmacological applications, including its roles as an anticancer, anti-inflammatory, antimicrobial, and neuroprotective agent.
Synthesis of the Core Scaffold and Derivatives
The primary route for synthesizing the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core begins with the versatile Gewald reaction. This multi-component reaction is fundamental for creating the initial substituted tetrahydrobenzothiophene ring, which is then cyclized to form the pyrimidinone system.
A common synthetic pathway involves three key steps:
-
Gewald Reaction : Cyclohexanone, ethyl cyanoacetate, and elemental sulfur react in the presence of a secondary amine catalyst (like piperidine) to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1).[1]
-
Pyrimidine Ring Formation : The resulting aminothiophene carboxylate (1) is heated with formamide to yield the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (2).[1]
-
Activation for Derivatization : The pyrimidinone (2) is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to produce the reactive 4-chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine intermediate (3).[1][4] This intermediate is crucial for introducing a wide variety of substituents at the C4-position via nucleophilic aromatic substitution (SNAr) reactions.[5][6]
Caption: General synthetic pathway for 4-substituted derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold have been investigated for a multitude of therapeutic applications. The key areas of research are detailed below.
Anticancer Activity
This scaffold has proven to be a prolific source of potent anticancer agents acting through various mechanisms of action.
Microtubule Targeting Agents: A series of 4-substituted derivatives were identified as potent microtubule targeting agents that bind to the colchicine site.[7] Compound 4 , the 2-NH₂ analogue, was found to be the most potent in this series, with an IC₅₀ of 9.0 nM against the MDA-MB-435 cancer cell line and an average GI₅₀ of approximately 10 nM across 40 of the 60 cell lines in the NCI panel.[5][7] This compound was about 1.6 times more potent in cell proliferation assays and 7 times more potent in microtubule depolymerization assays than its lead compound.[3][5] Notably, many of these compounds, including 4 , 5 , 7 , 8 , and 10 , were able to circumvent Pgp and βIII-tubulin mediated drug resistance, which is a significant mechanism that limits the clinical efficacy of drugs like paclitaxel.[3][5]
Table 1: Antiproliferative and Microtubule Depolymerization Activity
| Compound | Antiproliferative IC₅₀ (nM, MDA-MB-435)[5] | Microtubule Depolymerization EC₅₀ (nM)[5] | NCI-60 Average GI₅₀ (nM)[5] |
|---|---|---|---|
| 4 | 9.0 | 19 | ~10 |
| 5 | < 40 | N/A | N/A |
| 7 | < 40 | N/A | N/A |
| 6 | 53 - 125 | N/A | N/A |
| 8 | 53 - 125 | N/A | N/A |
| 10 | 53 - 125 | N/A | N/A |
| 12 | 53 - 125 | N/A | N/A |
| 13 | 53 - 125 | N/A | N/A |
| Lead Cpd 1 | 14.7 | 130 | >10 |
Topoisomerase Inhibitors: Other derivatives have been developed as dual inhibitors of topoisomerase I and II. Compounds 7b and 7t showed significant cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values of 8.80 µM and 7.45 µM, respectively, which is superior to standard controls like camptothecin and etoposide.[6] Their mechanism involves halting the cell cycle at the G2/M phase and enhancing the generation of reactive oxygen species (ROS) in cancer cells.[6]
Kinase Inhibitors: The scaffold has been successfully utilized to design inhibitors for various kinases involved in cancer progression.
-
VEGFR-2 Inhibitors: Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[4][8]
-
EGFR Inhibitors: Based on molecular docking, compounds 6d and 8d were synthesized and found to have significant anti-proliferative activity against the A549 human pulmonary carcinoma cell line by inhibiting the Epidermal Growth Factor Receptor (EGFR).[9][10]
-
ROCK Inhibitors: A series of derivatives were discovered to be potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs). Compound 8k was the most potent, with IC₅₀ values of 0.004 µM and 0.001 µM against ROCK I and ROCK II, respectively.[11]
-
HDAC Inhibitors: Hybrid molecules combining the thienopyrimidinone core with features of Histone Deacetylase (HDAC) inhibitors have been designed as potential anticancer agents.[12]
Anti-inflammatory Activity
Certain derivatives have demonstrated significant anti-inflammatory properties. Compounds A2 , A6 , and B7 were shown to inhibit the production of nitric oxide (NO) and other inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells without causing cytotoxicity.[2][13] Their mechanism involves the suppression of iNOS and COX-2 expression by preventing the nuclear translocation of NF-κB p65 and inhibiting the phosphorylation of MAPKs.[2][13] In vivo studies confirmed this activity, with compound A6 showing anti-inflammatory effects comparable to the reference drug Indomethacin in a rat paw swelling model.[13]
Caption: Inhibition of NF-κB and MAPK pathways by lead compounds.
Neuroprotective and Neurodegenerative Disease Research
-
SIRT2 Inhibition: A highly selective, substrate-competitive SIRT2 inhibitor, ICL-SIRT078 , was discovered with a Kᵢ value of 0.62 µM and over 50-fold selectivity against SIRT1, 3, and 5.[14] This compound showed a significant neuroprotective effect in a lactacystin-induced cell model of Parkinson's disease, suggesting the potential of this scaffold for treating neurodegenerative disorders.[14]
-
Alzheimer's Disease: Derivatives containing hydroxy-methoxyphenyl fragments (4d, 4e, 4f ) were found to have high anticholinesterase activity.[15] Other compounds (4c, 4e, 4k, 4m ) demonstrated a significant ability to inhibit the formation of amyloid-β aggregates, a key pathological hallmark of Alzheimer's disease.[15]
Other Therapeutic Areas
-
Antimicrobial Activity: Various derivatives have been synthesized and tested for antimicrobial effects. Compounds 4a and 10b were the most active against C. albicans, while 6b and 6c showed the highest antibacterial activity against S. aureus.[1][16]
-
RORγt Inhibition: The scaffold was used to generate inhibitors of the Retinoid-related orphan receptor gamma-t (RORγt), a key transcription factor for Th17 cell differentiation, which is implicated in autoimmune diseases.[17]
-
Anti-plasmodial Activity: A series of piperazine-substituted derivatives were prepared and evaluated for activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. Compounds F4 and F16 exhibited significant activity with IC₅₀ values of 0.75 and 0.74 μM, respectively, and showed low cytotoxicity.[18]
Caption: Diverse biological targets of the core scaffold.
Experimental Protocols
Synthesis of 2-Amino-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-one (Compound 17)
This protocol provides a specific example of synthesizing a key intermediate.[5]
-
A mixture of methyl sulfone (15 g), ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5.0 g, 22.19 mmol), and chloroformamidine hydrochloride (5.10 g, 44.38 mmol) is placed in a round-bottom flask.
-
The reaction mixture is stirred at 140 °C for 4 hours.
-
The reaction is quenched by adding 100 mL of water and cooled in an ice bath.
-
The solution is basified to pH 8.0 using an aqueous ammonium hydroxide (NH₄OH) solution, causing a precipitate to form.
-
The precipitate is collected by filtration, dried over sodium sulfate (Na₂SO₄), to yield the product as a brown solid (3.24 g, 66% yield).[5]
Antiproliferative Sulforhodamine B (SRB) Assay
This assay is commonly used to determine cytotoxicity against cancer cell lines.[5][7]
-
Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm). The IC₅₀ value (concentration causing 50% inhibition of proliferation) is then calculated from the dose-response curve.[7]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on microtubule formation.[5][7]
-
Purified tubulin is incubated in a polymerization buffer at 37 °C in the presence of GTP and the test compound or a control vehicle.
-
The assembly of tubulin into microtubules causes an increase in light scattering, which is monitored over time as a change in absorbance (e.g., at 340 nm) in a spectrophotometer.
-
Inhibitors of tubulin polymerization (like colchicine-site binders) will prevent or reduce the rate of this absorbance increase. The concentration of the compound required to inhibit polymerization by 50% (IC₅₀) can be determined.[7]
Conclusion
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Research has demonstrated its potential across a broad spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegeneration. The straightforward and modular synthesis allows for extensive structure-activity relationship studies, which have successfully yielded compounds with high potency and novel mechanisms of action. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these potent leads, exploring new biological targets, and advancing the most promising candidates toward clinical development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. latamjpharm.org [latamjpharm.org]
- 11. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as inhibitors of full-length RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Dawn of a New Therapeutic Scaffold: A Technical Guide to Novel 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the exploration of a myriad of heterocyclic scaffolds. Among these, the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel analogs based on this scaffold, presenting key data, detailed experimental protocols, and visual representations of associated signaling pathways and discovery workflows.
A Scaffold of Diverse Biological Activity
Derivatives of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold have exhibited a wide spectrum of pharmacological activities, positioning them as promising candidates for the development of new treatments for cancer, inflammatory diseases, and neurodegenerative disorders. Key biological targets and activities identified for this class of compounds include:
-
Microtubule Targeting Agents: Certain analogs have been shown to be potent microtubule depolymerizing agents, demonstrating significant antiproliferative effects.[1][2][3][4]
-
Kinase Inhibition: This scaffold has served as a foundation for the development of inhibitors for various kinases, including Epidermal Growth Factor Receptor (EGFR), Rho-associated coiled-coil containing protein kinases (ROCK), and Sirtuin 2 (SIRT2).[5][6][7][8][9]
-
Topoisomerase Inhibition: Some derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells.[10]
-
Anti-inflammatory Activity: The scaffold has also been explored for its potential in developing novel anti-inflammatory agents.[11]
-
Alzheimer's Disease Treatment: Recent studies have investigated these compounds for their anticholinesterase and anti-amyloid activities, suggesting potential applications in treating Alzheimer's disease.[12]
Quantitative Biological Data Summary
The following tables summarize the key quantitative data for various analogs, providing a comparative analysis of their biological activities.
Table 1: Antiproliferative and Microtubule Depolymerization Activity
| Compound | Modification | Antiproliferative IC50 (nM) (MDA-MB-435 cells) | Microtubule Depolymerization EC50 (nM) | Reference |
| 1 | Lead Compound (Pyrimido[4,5-b]indole) | 14.7 | 130 | [1] |
| 4 | 2-NH₂ analog | 9.0 | 19 | [1][4] |
| 5 | N/A | < 40 | N/A | [1][2] |
| 7 | N/A | < 40 | N/A | [1][2] |
| 6, 8, 10, 12, 13 | N/A | 53–125 | N/A | [1][2] |
Table 2: Cytotoxicity against MCF-7 Breast Cancer Cells
| Compound | Modification | IC50 (µM) | Reference |
| 7b | 4-Substituted | 8.80 ± 0.08 | [10] |
| 7t | 4-Substituted | 7.45 ± 0.26 | [10] |
| Camptothecin | Standard Control | > 10 | [10] |
| Etoposide | Standard Control | > 10 | [10] |
Table 3: ROCK Inhibition
| Compound | Modification | ROCK I IC50 (µM) | ROCK II IC50 (µM) | Reference |
| 8k | 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl) | 0.004 | 0.001 | [7] |
Table 4: SIRT2 Inhibition
| Compound | Modification | Ki (µM) | Selectivity vs SIRT1, 3, 5 | Reference |
| ICL-SIRT078 | 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino) | 0.62 ± 0.15 | > 50-fold | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the synthesis and evaluation of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one analogs.
General Synthetic Pathway
The synthesis of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core typically involves the versatile Gewald reaction.[1][2][3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. latamjpharm.org [latamjpharm.org]
- 7. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Anti-Inflammatory Potential of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
The burden of chronic inflammatory diseases continues to drive the search for novel therapeutic agents with improved efficacy and safety profiles. One such promising scaffold is the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core. Derivatives of this heterocyclic system have demonstrated significant anti-inflammatory properties, operating through the modulation of key signaling pathways implicated in the inflammatory cascade. This technical guide provides a comprehensive overview of the anti-inflammatory activities of these compounds, with a focus on their mechanism of action, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators and Signaling Pathways
Derivatives of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have been shown to exert their anti-inflammatory effects by targeting crucial components of the inflammatory response in macrophages, which are key players in the initiation and maintenance of inflammation.[1][2] Specifically, studies on lead compounds, herein designated as A2, A6, and B7, reveal a multi-faceted mechanism of action.[1][2]
Upon stimulation with inflammatory agents like lipopolysaccharide (LPS), macrophages produce a host of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] The production of NO and prostaglandins is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[1] The expression of these enzymes and cytokines is largely regulated by the activation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
The investigated tetrahydrobenzothienopyrimidine derivatives have been found to significantly inhibit the production of NO and the aforementioned pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophage cells.[1][2] This inhibition of inflammatory mediators is achieved by suppressing the expression of iNOS and COX-2 at the protein level.[1][2]
The underlying mechanism for this suppression lies in the ability of these compounds to interfere with the NF-κB and MAPK signaling cascades. They prevent the nuclear translocation of the NF-κB p65 subunit by inhibiting the degradation of IκBα, an inhibitor of NF-κB.[1][2] Furthermore, they significantly inhibit the phosphorylation of key kinases in the MAPK pathway.[1][2] This dual inhibition of two major pro-inflammatory signaling pathways underscores the therapeutic potential of this chemical scaffold.
Quantitative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of lead compounds A2, A6, and B7 have been quantified through various in vitro and in vivo assays. The data presented below is summarized from studies conducted on LPS-stimulated RAW264.7 macrophages and a carrageenan-induced rat paw edema model.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | NO Inhibition (%) |
| A2 | 10 | ~55% |
| 20 | ~75% | |
| A6 | 10 | ~60% |
| 20 | ~85% | |
| B7 | 10 | ~50% |
| 20 | ~70% |
Data extracted from graphical representations in Zhang et al. (2017).[1]
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokine Secretion at 20 µM
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| A2 | ~50% | ~60% | ~55% |
| A6 | ~70% | ~75% | ~65% |
| B7 | ~45% | ~55% | ~50% |
Data extracted from graphical representations in Zhang et al. (2017).[1]
Table 3: In Vivo Anti-Inflammatory Activity of Compound A6 in Carrageenan-Induced Rat Paw Edema
| Time Post-Carrageenan | Paw Edema Inhibition (%) vs. Control |
| 1 hour | ~30% |
| 2 hours | ~45% |
| 3 hours | ~55% |
| 4 hours | ~60% |
| 5 hours | ~50% |
Data extracted from graphical representations in Zhang et al. (2017). Compound A6 was administered at a dose of 50 mg/kg. The activity was noted to be similar to the reference drug Indomethacin.[1][2]
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the MAPK signaling pathway.
Caption: General workflow for in vitro experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols employed in the evaluation of the anti-inflammatory properties of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives.
Synthesis of 2-Substituted-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidin-4(3H)-ones (General Procedure)
The synthesis of the core scaffold and its derivatives often begins with the Gewald reaction to construct the initial aminothiophene ring. For the synthesis of the 2-substituted derivatives (designated as series A in the source literature), a common route involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with an appropriate aldehyde in the presence of a catalyst, followed by cyclization. The final compounds are purified by recrystallization or column chromatography. Characterization is typically performed using NMR spectroscopy and mass spectrometry.[1][3]
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and maintained in a humidified atmosphere with 5% CO2 at 37°C. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 6-well plates) and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour) before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]
Nitric Oxide (NO) Production Assay (Griess Assay)
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Sample Collection: After the 24-hour incubation period with test compounds and LPS, 100 µL of the cell culture supernatant is collected from each well of a 96-well plate.
-
Griess Reaction: An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
Measurement: The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Assay Procedure: The assay is performed according to the manufacturer's instructions. Briefly, supernatants are added to microplate wells pre-coated with a capture antibody specific for the target cytokine.
-
Incubation and Washing: After incubation, the wells are washed to remove unbound substances.
-
Detection: A biotinylated detection antibody is added, followed by an enzyme-linked streptavidin conjugate (e.g., horseradish peroxidase). After another washing step, a substrate solution is added to produce a colorimetric signal.
-
Measurement: The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
Quantification: Cytokine concentrations are determined from a standard curve, and the percentage of inhibition is calculated.
Western Blot Analysis
Western blotting is used to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p65, IκBα, phospho-p38, etc.), followed by incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control protein, such as β-actin or GAPDH.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Groups: Male Sprague-Dawley or Wistar rats are randomly divided into groups: a control group, a reference drug group (e.g., Indomethacin), and test compound groups.
-
Compound Administration: The test compounds and the reference drug are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The increase in paw volume (edema) is calculated for each time point. The percentage of inhibition of edema by the test compounds is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Conclusion
The 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold represents a promising platform for the development of novel anti-inflammatory agents. The ability of its derivatives to dually inhibit the NF-κB and MAPK signaling pathways provides a robust mechanism for suppressing the production of a wide array of pro-inflammatory mediators. The presented quantitative data and detailed experimental protocols offer a solid foundation for further research and development in this area. Future studies should focus on optimizing the lead compounds to enhance their potency and pharmacokinetic properties, with the ultimate goal of translating these findings into effective therapies for inflammatory diseases.
References
- 1. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. Its derivatives have been investigated as potent agents targeting various cellular processes, making them promising candidates for drug discovery in oncology, inflammation, and neurodegenerative diseases. This document provides detailed protocols for a selection of key in vitro assays to characterize the biological effects of this class of compounds.
Anti-proliferative and Cytotoxicity Assays
A fundamental step in the evaluation of novel compounds is to determine their effect on cell proliferation and viability. The Sulforhodamine B (SRB) assay is a robust and sensitive method for this purpose.
Quantitative Data Summary: Anti-proliferative Activity
| Compound Class | Target Cell Line | IC50 / GI50 (nM) | Reference |
| 4-substituted tetrahydrobenzothienopyrimidines | MDA-MB-435 | < 40 | [1][2] |
| 4-substituted tetrahydrobenzothienopyrimidines | NCI-60 (average) | ~10 | [1][2] |
| Thienopyrimidine derivatives | MCF-7 | 14,500 - 17,800 | [3] |
| Thienopyrimidine derivatives | HCT-116 | 57,010 | [3] |
| Thienopyrimidine derivatives | PC-3 | 25,230 | [3] |
| AKT1 Inhibitor (T126) | AML cell lines | 1,990 | [4][5] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from standard methodologies for assessing cell viability based on the measurement of cellular protein content.[1][6][7][8]
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number.
Materials:
-
Adherent cancer cell line of interest (e.g., MDA-MB-435, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (stock solution in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microtiter plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000–20,000 cells/well in 200 µL of medium). Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 200 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) to achieve a final concentration of 2.5% TCA. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the optical density (OD) at 540-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a dose-response curve.
Microtubule Targeting Assays
Several derivatives of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold have been identified as microtubule targeting agents that interact with the colchicine binding site.[1][2]
Quantitative Data Summary: Microtubule Depolymerization
| Compound Class | Assay Type | EC50 (nM) | Reference |
| 2-NH2 analogue | Microtubule Depolymerization | 19 | [1][2] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol outlines a method to monitor the assembly of purified tubulin into microtubules, which can be inhibited or enhanced by test compounds.[9]
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) over time.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound and controls (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)
-
Temperature-controlled microplate reader (37°C) with a 340 nm filter
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and controls in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: On ice, prepare the reaction mixture in a 96-well plate. For each well, add:
-
General Tubulin Buffer
-
Test compound at various concentrations (final DMSO concentration < 2%)
-
Purified tubulin to a final concentration of 2-4 mg/mL
-
-
Initiation of Polymerization: Initiate the reaction by adding GTP to a final concentration of 1 mM and immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase. Calculate the percentage of inhibition or enhancement compared to the vehicle control.
Kinase Inhibition Assays
The thienopyrimidine core is prevalent in many kinase inhibitors. Derivatives of this scaffold have shown activity against EGFR, PI3Kα, AKT1, and SIRT2.[4][6][8][10]
Quantitative Data Summary: Kinase Inhibition
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| SIRT2 Inhibitor | SIRT2 | 0.62 (Ki) | [6] |
| Thienopyrimidine derivative | PI3Kα | 9.47 | [10] |
| EGFR Inhibitors | EGFR | Varies | [8] |
| AKT1 Inhibitor (T126) | AKT1 | 1.99 | [4][5] |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay (for EGFR)
This is a generic protocol for a competitive TR-FRET binding assay, which is highly suitable for high-throughput screening.[2][11][12]
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. An inhibitor competes with the tracer, leading to a decrease in FRET.
Materials:
-
EGFR kinase (tagged, e.g., GST-tagged)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST)
-
LanthaScreen™ Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer
-
Test compound
-
384-well plates (low-volume, white or black)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (4X final concentration) in kinase buffer containing DMSO. Prepare a 2X kinase/antibody mixture and a 4X tracer solution in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the reagents in the following order:
-
4 µL of 4X test compound or control inhibitor.
-
8 µL of 2X kinase/antibody mixture.
-
4 µL of 4X tracer.
-
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor) following excitation at ~340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Anti-Inflammatory Assays
Derivatives have been shown to possess anti-inflammatory properties by inhibiting key signaling pathways in macrophages.[13]
Experimental Protocol: Nitric Oxide (NO) Production via Griess Assay
This protocol measures nitrite (a stable metabolite of NO) in cell culture supernatants from LPS-stimulated macrophages.[4][10][13]
Principle: The Griess reaction is a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye, measurable at 540 nm.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) NED in deionized water.
-
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach ~80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 1-100 µM) in culture medium.
-
Griess Reaction:
-
Add 50 µL of Solution A to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Experimental Protocol: Western Blot for iNOS, COX-2, and NF-κB
This protocol is for analyzing the expression and activation of key inflammatory proteins.[13][14][15]
Procedure:
-
Cell Treatment & Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described for the Griess assay. For NF-κB activation, a shorter LPS stimulation time (e.g., 30-60 minutes) is typically used. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, p65 (for NF-κB), or a loading control (e.g., β-actin, GAPDH).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 8. zellx.de [zellx.de]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one in Cell Culture Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have been synthesized and evaluated for a wide range of biological activities, demonstrating potential therapeutic applications in oncology, neurodegenerative diseases, and immunology. This document provides detailed application notes and experimental protocols for the use of these compounds in cell culture studies, focusing on their diverse mechanisms of action and the methodologies to assess their cellular effects.
Overview of Biological Activities
Derivatives of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have been identified as potent modulators of various cellular targets. The core structure has been strategically modified to develop inhibitors for several key proteins and pathways involved in disease pathogenesis.
Primary Cellular Targets and Applications:
-
Microtubule Dynamics: Certain derivatives act as microtubule targeting agents by binding to the colchicine site on β-tubulin. This interaction disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. These compounds are particularly promising as anticancer agents.[1][2]
-
Protein Acetylation: The scaffold has been utilized to design inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), such as SIRT2. By inhibiting these enzymes, derivatives can induce hyperacetylation of proteins like α-tubulin, affecting microtubule stability and function. This mechanism is relevant for both cancer and neurodegenerative disorders like Parkinson's disease.
-
DNA Topology and Repair: Some derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for resolving DNA topological stress during replication and transcription. Dual inhibition of these enzymes is a valuable strategy in cancer therapy.
-
Signal Transduction Pathways: The PI3K/AKT/mTOR pathway, frequently hyperactivated in cancer, is another target for this class of compounds. Specific derivatives have been developed as AKT1 inhibitors, offering a way to suppress tumor cell growth and survival.
-
Immune Regulation: The nuclear hormone receptor RORγt, a master regulator of Th17 cell differentiation, is a target for derivatives designed to treat autoimmune diseases. By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17A.
Quantitative Data Summary
The following tables summarize the in vitro activities of various 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives across different cellular targets and cell lines.
Table 1: Antiproliferative and Microtubule Depolymerization Activity
| Compound ID | Cell Line | Antiproliferative IC50 (nM) | Microtubule Depolymerization EC50 (nM) | Reference |
| Compound 4 | MDA-MB-435 | 9.0 | 19 | [1][2] |
| Compound 5 | MDA-MB-435 | < 40 | Not Reported | [1][2] |
| Compound 7 | MDA-MB-435 | < 40 | Not Reported | [1][2] |
| Lead Compound 1 | MDA-MB-435 | 14.7 | 130 | [1] |
Table 2: Topoisomerase Inhibition and Cytotoxicity
| Compound ID | Cell Line | Cytotoxicity IC50 (µM) | Topoisomerase I Inhibition | Topoisomerase II Inhibition | Reference |
| Compound 7b | MCF-7 | 8.80 ± 0.08 | Dual Inhibitor | Dual Inhibitor | |
| Compound 7t | MCF-7 | 7.45 ± 0.26 | Dual Inhibitor | Dual Inhibitor |
Table 3: SIRT2 Inhibition and Neuroprotection
| Compound ID | Target | Ki (µM) | Cell Line (Neuroprotection) | Effect | Reference |
| ICL-SIRT078 | SIRT2 | 0.62 ± 0.15 | N27 (Lactacystin-induced model) | Significant Neuroprotection |
Table 4: AKT1 Inhibition and Anti-leukemic Activity
| Compound ID | Target | IC50 (µM) | Cell Line | Effect | Reference |
| T126 | AKT1 | 1.99 ± 0.11 | AML cells | Growth inhibition, Apoptosis induction |
Detailed Experimental Protocols
This section provides standardized protocols for key cell-based assays to evaluate the efficacy and mechanism of action of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives.
Protocol for Sulforhodamine B (SRB) Cell Proliferation Assay
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add 100 µL of medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol for In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (dissolved in DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: On ice, reconstitute tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).
-
Assay Setup: Add 5 µL of the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a positive control (e.g., nocodazole) and a vehicle control (DMSO).
-
Initiation of Polymerization: Add 45 µL of the cold tubulin solution to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time. The inhibition of tubulin polymerization is determined by the reduction in the Vmax (maximum rate of polymerization) and the final plateau of the polymerization curve. Calculate the EC50 value for microtubule depolymerization.
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations of Pathways and Workflows
The following diagrams illustrate key signaling pathways targeted by 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives and a general experimental workflow.
Caption: Mechanism of action for microtubule targeting agents.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Caption: General experimental workflow for compound evaluation.
References
Application Notes and Protocols for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action and Signaling Pathway
Derivatives of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one are designed to act as ATP-competitive inhibitors of the EGFR kinase domain. By binding to the ATP pocket, these compounds block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways critical for cancer cell growth and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by these compounds.
Caption: EGFR Signaling Pathway and Inhibition.
Data Presentation: Inhibitory Activity of Derivatives
Several derivatives of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their inhibitory activity against EGFR and various cancer cell lines. The following table summarizes the reported IC50 values for some of the most potent compounds.
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 4-(substituted anilino) | EGFR (Wild Type) | 37.19 | A549 (Lung) | 17.79 | [1] |
| EGFR (T790M) | 204.10 | MCF-7 (Breast) | 22.66 | |||
| 7a | 4-(substituted anilino) | EGFR (Wild Type) | - | HepG2 (Liver) | - | [2] |
| EGFR (T790M) | - | PC3 (Prostate) | - | |||
| 12c | 4-(substituted anilino) | EGFR (Wild Type) | 37.50 | A549 (Lung) | 12.16 | [3] |
| EGFR (T790M) | 148.90 | MCF-7 (Breast) | 15.67 | |||
| 8d | 4-(substituted benzylamino), 7-(substituted phenyl) | - | - | A549 (Lung) | Significant Activity | [4] |
| 6d | 4-(substituted benzylamino), 7-(substituted phenyl) | - | - | A549 (Lung) | Significant Activity | [4] |
Note: The specific substitutions on the anilino, benzylamino, and phenyl groups vary between the compounds and can be found in the corresponding references. The IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell viability.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors.
In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, opaque plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration in the reaction should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background) to the wells of a 96-well plate.
-
Prepare a master mix containing the peptide substrate and ATP in Kinase Assay Buffer. Add 10 µL of this master mix to each well.
-
Dilute the recombinant EGFR enzyme to the desired concentration in Kinase Assay Buffer.
-
-
Kinase Reaction: Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well. The total reaction volume should be 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of the inhibitor.
Materials:
-
Cancer cell line with known EGFR expression (e.g., A549)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percent viability vs. log of compound concentration) and use non-linear regression to determine the IC50 value.
-
Western Blot Analysis of EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR in treated cells, providing a direct measure of the inhibitor's target engagement.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068) and anti-total EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with various concentrations of the test compound for a specified time (e.g., 2-6 hours). Include a positive control (e.g., EGF stimulation) and a vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with an anti-total EGFR antibody to normalize the p-EGFR signal. A loading control like β-actin or GAPDH should also be used.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation.
Experimental Workflow
The following diagram outlines the general workflow for evaluating a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative as an EGFR inhibitor.
Caption: EGFR Inhibitor Evaluation Workflow.
References
- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design with 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo experimental design and evaluation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives. The provided protocols are based on the known and putative mechanisms of action for this class of compounds, which include antitumor, anti-inflammatory, and neuroprotective activities.
Section 1: Oncology Applications
Derivatives of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine have demonstrated potent antiproliferative effects by targeting microtubules.[1][2][3] One derivative, in particular, has shown significant antitumor effects in a murine MDA-MB-435 xenograft model.[1][3] Additionally, some derivatives have been identified as Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in cancer therapy.[4] The following protocols are designed to evaluate the in vivo efficacy of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (herein referred to as "the compound") in a preclinical cancer setting.
Putative Mechanism of Action: Microtubule and EGFR Inhibition
The compound is hypothesized to exert its anticancer effects through two primary mechanisms: inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, and inhibition of EGFR signaling, which is crucial for cancer cell proliferation and survival.[1][4]
Caption: Putative anticancer mechanism of the compound.
Experimental Protocol 1: Human Tumor Xenograft Model
This protocol outlines the procedure for evaluating the compound's efficacy in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
The compound
-
Vehicle control (e.g., DMSO, PEG400, saline)
-
Sterile phosphate-buffered saline (PBS)
-
Calipers
-
Anesthetics (e.g., isoflurane)
-
Syringes and needles
Procedure:
-
Cell Culture and Preparation: Culture cancer cells to 70-80% confluency. Harvest cells and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[5] Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize mice and subcutaneously inject 100 µL of the cell suspension into the flank.[7]
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[7] When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[7]
-
Treatment Administration: Prepare fresh formulations of the compound and vehicle control daily. Administer the treatment as per the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). Monitor the body weight of each mouse daily as an indicator of toxicity.[7]
-
Endpoint and Data Analysis: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.[7] At the study endpoint, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Weight (g) ± SEM (End of Study) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | ||||
| The Compound | 10 | Daily | ||||
| The Compound | 30 | Daily | ||||
| The Compound | 100 | Daily | ||||
| Positive Control |
Section 2: Autoimmune and Anti-inflammatory Applications
Derivatives of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine have been identified as inhibitors of Retinoid-related orphan receptor gamma-t (RORγt).[8][9][10] RORγt is a key transcription factor for the differentiation of T-helper 17 (Th17) cells, which are critical mediators of autoimmune diseases.[8][9] One such derivative has been shown to ameliorate lupus nephritis in a mouse model.[9][10] The protocols below are designed to assess the in vivo anti-inflammatory and immunomodulatory effects of the compound.
Putative Mechanism of Action: RORγt Inhibition
By inhibiting RORγt, the compound is hypothesized to suppress the differentiation and function of pro-inflammatory Th17 cells, thereby reducing the production of key inflammatory cytokines like IL-17.
Caption: Putative anti-inflammatory mechanism of the compound.
Experimental Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This acute model is used to evaluate the compound's ability to suppress the production of pro-inflammatory cytokines in response to a systemic inflammatory challenge.[11][12]
Materials:
-
BALB/c mice
-
The compound
-
Lipopolysaccharide (LPS) from E. coli
-
Reference drug (e.g., Dexamethasone)
-
Sterile saline
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.[11]
-
Drug Administration: Administer the vehicle, reference drug, or the compound (e.g., via oral gavage or intraperitoneal injection) 1 hour prior to the LPS challenge.
-
Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) intraperitoneally.[11]
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), collect blood samples via cardiac puncture under anesthesia.[11]
-
Cytokine Measurement: Prepare serum from the blood samples and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.[11]
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS control group. Calculate the percentage inhibition of cytokine production.
Data Presentation: Cytokine Inhibition in LPS Model
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM | Serum IL-1β (pg/mL) ± SEM |
| Naive Control | - | |||
| LPS + Vehicle | - | |||
| LPS + The Compound | 10 | |||
| LPS + The Compound | 30 | |||
| LPS + The Compound | 100 | |||
| LPS + Dexamethasone | 5 |
Section 3: Neuroprotection Applications
A derivative of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one has been identified as a highly selective SIRT2 inhibitor, demonstrating neuroprotective effects in an in vitro model of Parkinson's disease.[13] This suggests a potential therapeutic application in neurodegenerative disorders.
Putative Mechanism of Action: SIRT2 Inhibition
SIRT2 is a deacetylase, and its inhibition leads to the hyperacetylation of substrates like α-tubulin.[13] In the context of neurodegeneration, SIRT2 inhibition has been proposed as a protective strategy.
Caption: Putative neuroprotective mechanism of the compound.
Experimental Protocol 3: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol is designed to evaluate the neuroprotective effects of the compound in a well-established toxin-induced model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
The compound
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Probenecid (optional, to enhance MPTP toxicity)
-
Saline
-
Apparatus for behavioral testing (e.g., rotarod, pole test)
-
Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase)
Procedure:
-
Animal Groups and Treatment: Randomize mice into treatment groups: vehicle control, MPTP + vehicle, and MPTP + the compound at various doses.
-
Drug Administration: Begin administration of the compound or vehicle for a set period (e.g., 7-14 days) prior to and during MPTP administration.
-
MPTP Induction: Administer MPTP (e.g., 25 mg/kg) and Probenecid (e.g., 250 mg/kg) intraperitoneally every 2 hours for a total of four injections on a single day.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination, pole test for bradykinesia) at baseline and several days after MPTP administration.
-
Neurochemical and Histological Analysis: At the end of the study (e.g., 7 days after the last MPTP injection), euthanize the mice. Collect brain tissue (striatum and substantia nigra) for analysis.
-
HPLC: Measure dopamine and its metabolites in the striatum.
-
Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Data Presentation: Neuroprotection in MPTP Model
| Treatment Group | Dose (mg/kg) | Rotarod Latency (s) ± SEM | Striatal Dopamine (ng/mg tissue) ± SEM | TH+ Neurons in Substantia Nigra (count) ± SEM |
| Vehicle Control | - | |||
| MPTP + Vehicle | - | |||
| MPTP + The Compound | 10 | |||
| MPTP + The Compound | 30 | |||
| MPTP + The Compound | 100 |
Disclaimer: The provided protocols are intended as a guide and should be adapted based on the specific properties of the test compound and institutional guidelines (IACUC). All in vivo procedures must comply with local regulations and be included in an approved experimental protocol.
References
- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. benchchem.com [benchchem.com]
- 8. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as inhibitors of full-length RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative attenuates lupus nephritis with less effect to thymocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 13. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of Benzothieno[2,3-d]pyrimidine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of benzothieno[2,3-d]pyrimidine and related thieno[2,3-d]pyrimidine libraries. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purines, making them valuable cores for the development of inhibitors targeting various protein kinases and other enzymes implicated in diseases such as cancer.
Introduction to High-Throughput Screening
High-throughput screening is a foundational process in modern drug discovery, enabling the rapid evaluation of large chemical libraries for their activity against biological targets.[1] This process utilizes automation, miniaturization, and sensitive detection methods to efficiently identify "hit" compounds that can be further optimized into lead candidates. Both biochemical (cell-free) and cell-based assays are commonly employed in HTS campaigns. Biochemical assays, such as those based on fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™), directly measure the effect of a compound on a purified target protein.[1][2] Cell-based assays, like the MTT assay for cell viability or reporter gene assays, provide insights into a compound's activity within a more physiological cellular context.[2][3]
The benzothieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of several key kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][4][5]
Data Presentation: In Vitro Activity of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize quantitative data from various studies on thieno[2,3-d]pyrimidine derivatives, showcasing their inhibitory activities against key kinase targets and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 Value | Reference |
| 5b | EGFR (Wild-Type) | HTRF | 37.19 nM | [1] |
| 5b | EGFR (T790M Mutant) | HTRF | 204.10 nM | [1] |
| Erlotinib (Ref.) | EGFR (Wild-Type) | HTRF | 5.9 nM | [1] |
| Erlotinib (Ref.) | EGFR (T790M Mutant) | HTRF | 212.2 nM | [1] |
| 17f | VEGFR-2 | Not Specified | 0.23 µM | [2] |
| Sorafenib (Ref.) | VEGFR-2 | Not Specified | 0.23 µM | [2] |
| 5 | FLT3 | Not Specified | 32.435 µM | [6] |
Table 2: PI3K Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines at 10 µM [4][5]
| Compound ID | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Table 3: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives (MTT Assay)
| Compound ID | Cell Line | IC50 Value | Reference |
| 5b | A549 (Lung Carcinoma) | 17.79 µM | [1] |
| 5f | A549 (Lung Carcinoma) | 17.46 µM | [1] |
| Erlotinib (Ref.) | A549 (Lung Carcinoma) | 4.18 µM | [1] |
| 5b | MCF-7 (Breast Adenocarcinoma) | 22.66 µM | [1] |
| 5f | MCF-7 (Breast Adenocarcinoma) | 21.40 µM | [1] |
| Erlotinib (Ref.) | MCF-7 (Breast Adenocarcinoma) | 14.27 µM | [1] |
| 17f | HCT-116 (Colorectal Carcinoma) | 2.80 µM | [2] |
| 17f | HepG2 (Hepatocellular Carcinoma) | 4.10 µM | [2] |
| Compound 8 | HepG2 (Hepatocellular Carcinoma) | 8.001 µM | [7] |
| Doxorubicin (Ref.) | HepG2 (Hepatocellular Carcinoma) | 13.91 µM | [7] |
Visualizations
Experimental Workflow and Signaling Pathways
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to quantify the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. It is a luminescent-based assay suitable for HTS.
1. Materials and Reagents:
-
Benzothieno[2,3-d]pyrimidine library compounds dissolved in 100% DMSO.
-
Target Kinase (e.g., EGFR, PI3K, VEGFR-2).
-
Kinase-specific peptide substrate.
-
Adenosine Triphosphate (ATP).
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes or automated liquid handling system.
-
Plate-reading luminometer.
2. Assay Procedure (384-well format): a. Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound, positive control (a known inhibitor), and negative control (DMSO) to the wells of a 384-well assay plate. b. Kinase Reaction Setup: i. Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. ii. Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase. c. Initiate Kinase Reaction: i. Add 2.5 µL of the 2X kinase/substrate solution to all wells. ii. Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme. iii. Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. iv. Incubate for 60 minutes at room temperature. d. Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature. e. ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature. f. Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
3. Data Analysis: a. Normalization: The raw data from each plate is normalized to the controls.
- Percent Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))
- Where RLU is the Relative Light Units. b. Hit Identification: Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or a Z-score > 3 standard deviations from the mean of the negative controls). c. Dose-Response: Confirm hits by performing dose-response curves to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol 2: Cell Viability Assay (MTT Format)
This protocol measures the cytotoxic or anti-proliferative effects of compounds on cancer cell lines. It is a colorimetric assay based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[4]
1. Materials and Reagents:
-
Benzothieno[2,3-d]pyrimidine library compounds dissolved in 100% DMSO.
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS), sterile-filtered.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Phosphate-Buffered Saline (PBS).
-
Sterile, clear 96-well flat-bottom tissue culture plates.
-
Multichannel pipettes.
-
Microplate spectrophotometer (ELISA reader).
2. Assay Procedure (96-well format): a. Cell Seeding: i. Harvest and count cells that are in the logarithmic growth phase. ii. Dilute the cells in complete medium to a final concentration of 5 x 10⁴ cells/mL. iii. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. iv. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach. b. Compound Treatment: i. Prepare serial dilutions of the library compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. ii. Remove the medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. iii. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only). iv. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. c. MTT Addition and Incubation: i. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. ii. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. d. Formazan Solubilization: i. After the 4-hour incubation, add 100 µL of the solubilization solution to each well. ii. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. e. Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
3. Data Analysis: a. Normalization:
- Percent Viability = 100 * (Abs_compound / Abs_vehicle_ctrl) b. Dose-Response: Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Target Validation Studies Using 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for validating the molecular targets of compounds based on the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold. This versatile chemical structure has been the foundation for developing inhibitors against a range of biological targets, including kinases, deacetylases, and structural proteins. The following protocols are detailed methodologies for key experiments integral to the target validation process.
Introduction
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry. By modifying the substitution patterns on this core, researchers have successfully generated potent and selective inhibitors for various targets. Target validation is a critical phase in drug discovery that confirms the engagement of a compound with its intended molecular target and establishes that the compound's biological effects are a direct consequence of this engagement. This document outlines protocols for biochemical and cell-based assays to validate the targets of novel compounds featuring this scaffold.
Data Presentation: Inhibitory Activities of Representative Compounds
The following table summarizes the in vitro activities of several published 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives against their respective targets.
| Compound ID | Target | Assay Type | IC50 / Ki / EC50 (nM) | Cell Line | Reference |
| ICL-SIRT078 | SIRT2 | Biochemical (Ki) | 620 | - | [1] |
| SIRT1, SIRT3, SIRT5 | Biochemical | >50-fold selectivity | - | [1] | |
| α-tubulin hyperacetylation | Cellular | Doses comparable to biochemical IC50 | MCF-7 | [1] | |
| Cell Proliferation | Cellular (IC50) | Higher concentrations than biochemical IC50 | MCF-7 | [1] | |
| Compound 4 | Tubulin Polymerization | Biochemical (IC50) | 19 | - | [2][3] |
| Cell Proliferation | Cellular (IC50) | 9.0 | MDA-MB-435 | [2][3] | |
| Compound 5 | Tubulin Polymerization | Biochemical (IC50) | <40 | - | [2] |
| Cell Proliferation | Cellular (IC50) | <40 | MDA-MB-435 | [2] | |
| Compound 7 | Tubulin Polymerization | Biochemical (IC50) | <40 | - | [2] |
| Cell Proliferation | Cellular (IC50) | <40 | MDA-MB-435 | [2] | |
| T126 | AKT1 | Biochemical (IC50) | 1990 | - | [4] |
| Cell Proliferation | Cellular | - | AML cells | [4] | |
| Compound 8k | ROCK I | Biochemical (IC50) | 4 | - | [5] |
| ROCK II | Biochemical (IC50) | 1 | - | [5] | |
| Compound 6d | EGFR | Biochemical | - | A549 | [6] |
| Cell Proliferation | Cellular | Significant anti-tumor activity | A549 | [6] | |
| Compound 8d | EGFR | Biochemical | - | A549 | [6] |
| Cell Proliferation | Cellular | Significant anti-tumor activity | A549 | [6] |
Mandatory Visualizations
Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway Inhibition
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated pathway in cancer, and the point of inhibition by an AKT1 inhibitor based on the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold.[4]
Caption: PI3K/AKT/mTOR signaling pathway with AKT1 inhibition.
Experimental Workflow: Target Validation of a Kinase Inhibitor
This diagram outlines a general workflow for the target validation of a novel kinase inhibitor.
References
- 1. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3- d]pyrimidin-4(3 H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Cellular Upt-ake and Distribution of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular uptake and subcellular distribution of the therapeutic candidate 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. The following protocols are designed to be adaptable to various cell lines and experimental setups, enabling a thorough characterization of the compound's cellular pharmacokinetics.
Introduction
5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class of molecules. Thienopyrimidines are known to interact with a variety of molecular targets, including enzymes and receptors, and are of significant interest in drug discovery, particularly in oncology.[1][2][3][4] Understanding how this compound enters cells and where it localizes within the subcellular compartments is crucial for elucidating its mechanism of action, identifying potential off-target effects, and optimizing its therapeutic efficacy. The thiophene moiety within the structure may play a role in enhancing its cellular uptake.[5]
Quantitative Analysis of Cellular Uptake
To determine the rate and extent of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one accumulation within cells, two primary methods are recommended: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and radiolabeled uptake assays.
LC-MS/MS-Based Quantification of Intracellular Compound Levels
This label-free method offers high specificity and sensitivity for the direct measurement of the parent compound.[6]
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: On the day of the experiment, aspirate the culture medium and replace it with a fresh medium containing various concentrations of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. For time-course experiments, treat the cells for different durations (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Termination of Uptake: To stop the uptake process, rapidly aspirate the compound-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Extraction: Add a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer) to each well and incubate on ice. Scrape the cells and collect the lysate. The intracellular compound can be extracted using a solvent precipitation method (e.g., with acetonitrile).
-
Sample Preparation for LC-MS/MS: Centrifuge the cell lysates to pellet the protein precipitate. Collect the supernatant containing the compound and an internal standard for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
-
Data Normalization: Normalize the quantified intracellular compound concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
Data Presentation:
The quantitative data should be summarized in tables for clear comparison.
Table 1: Concentration-Dependent Uptake of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
| External Concentration (µM) | Intracellular Concentration (pmol/mg protein) |
| 0.1 | Example Value |
| 1 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
Table 2: Time-Dependent Accumulation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one at a Fixed Concentration (e.g., 10 µM)
| Time (minutes) | Intracellular Concentration (pmol/mg protein) |
| 0 | Example Value |
| 5 | Example Value |
| 15 | Example Value |
| 30 | Example Value |
| 60 | Example Value |
| 120 | Example Value |
Caption: Workflow for subcellular distribution analysis.
Fluorescence Microscopy for Subcellular Localization
This method allows for the visualization of the compound's distribution within intact cells. This requires a fluorescent derivative of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one or the use of techniques that can detect the intrinsic fluorescence of the compound if it possesses suitable properties.
Protocol:
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips.
-
Compound Incubation: Treat the cells with the fluorescently labeled compound.
-
Co-staining with Organelle-Specific Dyes: Incubate the cells with fluorescent dyes that specifically label certain organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria).
-
Live-Cell Imaging: Acquire images using a fluorescence microscope (confocal microscopy is recommended for higher resolution).
-
Image Analysis: Analyze the images for co-localization between the compound's fluorescence signal and the signals from the organelle-specific dyes.
Potential Signaling Pathway Involvement
Given that thienopyrimidine derivatives have been shown to act as inhibitors of various kinases, a potential mechanism of action could involve the inhibition of intracellular signaling pathways. The diagram below illustrates a generic kinase signaling cascade that could be investigated.
Hypothetical Signaling Pathway
Caption: A hypothetical kinase signaling pathway potentially modulated by the compound.
Investigating the Mechanism of Cellular Uptake
To understand how 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one crosses the cell membrane, the following experiments can be performed.
Protocol:
-
Temperature Dependence: Perform uptake assays at 37°C and 4°C. Active transport is energy-dependent and will be significantly reduced at lower temperatures.
-
Use of Metabolic Inhibitors: Pre-incubate cells with inhibitors of ATP production (e.g., sodium azide and 2-deoxy-D-glucose) before adding the compound to see if uptake is reduced.
-
Competition Assays: Co-incubate the compound with known substrates of various transporters (e.g., for SLC or ABC transporters) to see if uptake is competitively inhibited.
By following these protocols, researchers can gain a detailed understanding of the cellular pharmacology of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, which is critical for its further development as a therapeutic agent.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene assisted cellular uptake enhancement for highly efficient NIR-II cancer phototheranostics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one as a Tool for Studying RORγt Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives as potent and selective inhibitors for studying the function of Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Understanding the mechanism of RORγt inhibition is crucial for the development of novel therapeutics.
Introduction
5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives have emerged as a promising class of RORγt inhibitors.[1] Notably, some compounds in this family, referred to herein as TTP derivatives, have demonstrated efficacy in preclinical models of autoimmune diseases, such as lupus nephritis.[2][3] A key feature of certain derivatives is their potential to bind to the hinge domain of RORγt, offering a distinct mechanism of action compared to inhibitors that target the ligand-binding domain.[1] This unique binding mode may contribute to a favorable safety profile, particularly concerning thymocyte development.[2]
These notes will detail the application of this compound class in various experimental settings, from in vitro biochemical assays to in vivo disease models.
Data Presentation
The following table summarizes the inhibitory activities of a series of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives. While comprehensive RORγt inhibition data for a wide range of analogs is not publicly available, the table structure is provided as a template for organizing screening results. Data from a study on related compounds as microtubule targeting agents is included to illustrate the format.[4]
Table 1: Inhibitory Activity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives
| Compound ID | RORγt Inhibition IC50 (nM) | Th17 Differentiation Inhibition (% at 10 µM) | Antiproliferative Activity (MDA-MB-435) IC50 (nM)[4] | Microtubule Depolymerization EC50 (nM)[4] |
| Lead Compound 28 | Data not available | Effective inhibition observed[1] | Not Applicable | Not Applicable |
| TTP | Data not available | Repressed Th17 development[2] | Not Applicable | Not Applicable |
| Compound 4 | Not Applicable | Not Applicable | 9.0 | 19 |
| Compound 5 | Not Applicable | Not Applicable | 38 | 220 |
| Compound 7 | Not Applicable | Not Applicable | 37 | 40 |
Note: IC50 and EC50 values are crucial metrics for quantifying the potency of an inhibitor. Researchers should aim to generate such data for their specific 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives against RORγt.
Mandatory Visualizations
RORγt Signaling Pathway in Th17 Differentiation
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition.
Experimental Workflow: In Vitro Th17 Differentiation Assay
Caption: Workflow for assessing RORγt inhibition in Th17 differentiation.
Experimental Protocols
Protocol 1: In Vitro Human Th17 Cell Differentiation Assay
This protocol details the differentiation of human naive CD4+ T cells into Th17 cells and the assessment of the inhibitory potential of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-conjugated)
-
Recombinant human TGF-β1 (5 ng/mL)
-
Recombinant human IL-6 (20 ng/mL)
-
Recombinant human IL-23 (20 ng/mL)
-
Recombinant human IL-1β (10 ng/mL)
-
Anti-human IL-4 and anti-human IFN-γ neutralizing antibodies (10 µg/mL each)
-
5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (TTP derivative) stock solution in DMSO
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry staining buffers, antibodies against CD4, IL-17A, and RORγt
-
ELISA kit for human IL-17A
-
RNA isolation kit and reagents for RT-qPCR
Procedure:
-
Isolate Naive CD4+ T cells: Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Cell Plating and Activation: Plate the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 antibody (5 µg/mL). Add soluble anti-CD28 antibody (2 µg/mL).
-
Th17 Polarization: Add the Th17 polarizing cytokine cocktail: TGF-β1, IL-6, IL-23, IL-1β, and neutralizing anti-IL-4 and anti-IFN-γ antibodies to the cell culture.
-
Inhibitor Treatment: Add the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative at various concentrations (e.g., 0.01 to 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
ELISA: Collect the culture supernatant and measure the concentration of secreted IL-17A using an ELISA kit.
-
Flow Cytometry: For intracellular cytokine staining, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor for 4-6 hours. Then, surface stain for CD4, followed by fixation, permeabilization, and intracellular staining for IL-17A and RORγt. Analyze the percentage of IL-17A+ and RORγt+ cells within the CD4+ population.
-
RT-qPCR: Harvest the cells, isolate total RNA, and perform reverse transcription followed by quantitative PCR to measure the relative expression of RORC (encoding RORγt) and IL17A genes.
-
Protocol 2: In Vivo Pristane-Induced Lupus Nephritis Model
This protocol describes the induction of lupus nephritis in BALB/c mice using pristane and the evaluation of the therapeutic efficacy of a 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative.[2][5][6]
Materials:
-
8-week-old female BALB/c mice[3]
-
Pristane (2,6,10,14-tetramethylpentadecane)
-
5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (TTP) derivative formulated for in vivo administration (e.g., in corn oil)
-
Metabolic cages for urine collection
-
ELISA kits for mouse anti-dsDNA antibodies and IL-17A
-
Reagents for kidney histology (formalin, paraffin, H&E staining)
-
Flow cytometry antibodies for mouse CD4, IL-17A, and Foxp3
Procedure:
-
Disease Induction: Administer a single intraperitoneal injection of 0.5 mL of pristane to each mouse.[2] House the mice under specific pathogen-free conditions.
-
Monitoring: Monitor the mice for signs of disease development, including weight loss, ascites, and arthritis. At 2-3 months post-injection, screen for proteinuria and serum anti-dsDNA antibodies to confirm lupus development.
-
Treatment: Once significant proteinuria is established, randomize the mice into treatment groups:
-
Vehicle control
-
Positive control (e.g., cyclophosphamide)
-
TTP derivative (e.g., daily oral gavage at a predetermined dose)
-
-
Treatment Duration: Treat the mice for a period of 4-8 weeks.
-
Outcome Assessment:
-
Proteinuria: Measure urinary protein levels weekly or bi-weekly.
-
Serology: At the end of the treatment period, collect blood and measure serum levels of anti-dsDNA antibodies and IL-17A by ELISA.
-
Kidney Histology: Harvest the kidneys, fix in formalin, embed in paraffin, and stain sections with Hematoxylin and Eosin (H&E) to assess glomerulonephritis and immune cell infiltration.
-
Spleen and Lymph Node Analysis: Isolate splenocytes and lymph node cells. Analyze the frequency of Th17 (CD4+IL-17A+) and regulatory T (Treg, CD4+Foxp3+) cells by flow cytometry.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general framework for determining the binding affinity of a 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative to RORγt protein using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant full-length human RORγt protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative in a series of concentrations
Procedure:
-
Protein Immobilization: Immobilize the recombinant RORγt protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
Binding Analysis: Inject a series of concentrations of the TTP derivative over the sensor chip surface.
-
Data Acquisition: Monitor the binding events in real-time by detecting changes in the refractive index at the sensor surface. This generates a sensorgram showing association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A stronger affinity is indicated by a lower KD value.
Protocol 4: Molecular Docking
This protocol outlines the computational steps for predicting the binding mode of a 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative to the RORγt protein.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)
-
Protein Data Bank (PDB) for RORγt crystal structure
Procedure:
-
Protein Preparation: Obtain a high-resolution crystal structure of the RORγt protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. Define the binding site, which for this class of compounds may be the hinge region.
-
Ligand Preparation: Generate a 3D structure of the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative and perform energy minimization.
-
Docking: Perform molecular docking of the prepared ligand into the defined binding site of the RORγt protein using a suitable docking algorithm.
-
Analysis: Analyze the resulting docking poses based on their predicted binding energies and interactions with the protein residues. Visualize the best-scoring pose to identify key interactions such as hydrogen bonds and hydrophobic contacts. This can provide insights into the structure-activity relationship and guide further compound optimization.
By following these detailed application notes and protocols, researchers can effectively utilize 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives as valuable tools to investigate the role of RORγt in health and disease, ultimately contributing to the development of novel therapies for autoimmune disorders.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Frontiers | Coptisine Alleviates Pristane-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pristane induced lupus mice as a model for neuropsychiatric lupus (NPSLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols for Investigating the Neuroprotective Effects of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The compound 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives represent a promising scaffold for the development of neuroprotective agents. A notable derivative, 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as ICL-SIRT078), has been identified as a highly potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent histone deacetylase.[1][3] Inhibition of SIRT2 is a recognized therapeutic strategy for neurodegenerative disorders, including Parkinson's disease.[1][2][3] ICL-SIRT078 has demonstrated significant neuroprotective effects in an in vitro model of Parkinson's disease by mitigating lactacystin-induced neuronal cell death in the N27 dopaminergic cell line.[1][3]
These application notes provide a comprehensive guide to utilizing this class of compounds for neuroprotection studies, including detailed experimental protocols for inducing neurotoxicity, assessing cell viability, and confirming the mechanism of action through biomarker analysis.
Data Presentation
The neuroprotective potential of ICL-SIRT078 is underpinned by its potent and selective inhibition of SIRT2. The key quantitative metrics for this compound are summarized below.
Table 1: Biochemical Potency and Selectivity of ICL-SIRT078
| Parameter | Value | Description |
| SIRT2 Ki | 0.62 ± 0.15 µM | Inhibitor constant, indicating high-affinity binding to SIRT2.[1][3] |
| SIRT2 IC50 | 1.45 µM | Concentration required for 50% inhibition of SIRT2 activity in a biochemical assay. |
| Selectivity | >50-fold vs. SIRT1, SIRT3, SIRT5 | Demonstrates high selectivity for SIRT2 over other sirtuin isoforms.[1][3] |
Table 2: Neuroprotective Activity of ICL-SIRT078 in an In Vitro Parkinson's Disease Model
| Cell Line | Neurotoxin | Assay | Endpoint | Illustrative Result with ICL-SIRT078 |
| N27 Rat Dopaminergic Cells | Lactacystin (Proteasome Inhibitor) | MTT Assay | Cell Viability | Significant increase in cell viability compared to lactacystin-treated controls.[1][3] |
| MCF-7 Cells | N/A | Western Blot | α-tubulin Acetylation | Dose-dependent increase in acetylated α-tubulin, a biomarker of SIRT2 inhibition. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives.
Protocol 1: In Vitro Model of Parkinson's Disease - Lactacystin-Induced Neurotoxicity
This protocol describes the induction of neuronal cell death in the N27 rat dopaminergic cell line using the proteasome inhibitor lactacystin. This model mimics aspects of the protein aggregation and cell death observed in Parkinson's disease.[4]
Materials:
-
N27 Rat Dopaminergic Neural Cell Line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lactacystin
-
5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative (e.g., ICL-SIRT078)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed N27 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Pre-treatment: Prepare stock solutions of the test compound in DMSO. Dilute the compound in culture medium to the desired final concentrations. Pre-treat the cells by replacing the medium with 100 µL of medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Prepare a stock solution of lactacystin in DMSO. Add lactacystin to the wells to a final concentration that induces significant cell death (typically 5-10 µM, this should be optimized for the specific cell line and conditions).
-
Incubation: Co-incubate the cells with the test compound and lactacystin for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assessment: Following incubation, proceed with a cell viability assay, such as the MTT assay described in Protocol 2.
Protocol 2: Assessment of Neuroprotection using MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][5][6]
Materials:
-
Cells treated as described in Protocol 1
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
MTT Addition: Following the 24-hour incubation from Protocol 1, carefully remove the culture medium from each well. Add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group (which is set to 100%).
Protocol 3: Western Blot Analysis of α-Tubulin Acetylation
This protocol is used to confirm the mechanism of action of SIRT2 inhibitors by measuring the level of acetylated α-tubulin, a primary substrate of SIRT2.
Materials:
-
Cell line of interest (e.g., MCF-7 or N27 cells)
-
Test compound (ICL-SIRT078)
-
RIPA lysis buffer with protease and HDAC inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with various concentrations of the test compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Strip the membrane and re-probe with an antibody for total α-tubulin as a loading control. Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated tubulin band to the total tubulin band.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the development of histone deacylase SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Inhibition of the Proteasome by Lactacystin Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the reaction stage.
Stage 1: Gewald Reaction for Precursor Synthesis (Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)
Issue 1: Low or No Yield of the 2-Aminothiophene Precursor
-
Question: My Gewald reaction is giving a very low yield or failing completely. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in the Gewald reaction are a common problem. Here are several factors to investigate:
-
Purity of Reactants: Ensure that cyclohexanone, ethyl cyanoacetate, and elemental sulfur are of high purity. Impurities can interfere with the reaction.
-
Catalyst Choice and Amount: The choice of base catalyst is crucial. While piperidine is commonly used, other bases like morpholine or triethylamine can be effective.[1] The catalyst amount should be optimized; too little may result in an incomplete reaction, while too much can lead to side product formation.
-
Reaction Temperature: The reaction is typically run at a moderately elevated temperature (50-60 °C).[1] Ensure the temperature is stable and optimal for the chosen solvent and catalyst system.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within a few hours, but incomplete conversion may require longer reaction times.[1]
-
Solvent: Ethanol is a common solvent for this reaction. Ensure it is of an appropriate grade and anhydrous if necessary.
-
Issue 2: Formation of a Yellow, Highly Fluorescent Byproduct
-
Question: I am observing a significant amount of a yellow, fluorescent byproduct in my Gewald reaction. What is this and how can I minimize it?
-
Answer: The formation of a Hantzsch-type 1,4-dihydropyridine derivative is a known side reaction in similar multi-component reactions, especially at higher temperatures where urea (if used as a nitrogen source in related syntheses) can decompose to ammonia. To mitigate this:
-
Temperature Control: Maintain a consistent and moderate reaction temperature.
-
Stoichiometry: Ensure the molar ratios of the reactants are accurate.
-
Stage 2: Cyclization to 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Issue 3: Low Yield During Cyclization with Formamide
-
Question: The cyclization of my 2-aminothiophene precursor with formamide is resulting in a low yield of the final product. What can I do to improve this?
-
Answer: The cyclization step is critical for obtaining a good overall yield. Here are some troubleshooting steps:
-
Excess Formamide: Use a significant excess of formamide to act as both a reactant and a solvent. This helps to drive the reaction to completion.[1]
-
Reaction Temperature and Time: This reaction typically requires high temperatures (reflux) for several hours.[1] Monitor the reaction by TLC to determine the optimal reaction time and to check for the consumption of the starting material.
-
Purity of the Precursor: Ensure the 2-aminothiophene precursor is pure before proceeding with the cyclization. Impurities from the Gewald reaction can inhibit the cyclization.
-
Alternative Cyclization Reagents: While formamide is common, other reagents can be explored. For instance, heating the precursor with formic acid or triethyl orthoformate followed by treatment with ammonia can also yield the desired product.
-
Issue 4: Incomplete Cyclization
-
Question: My TLC analysis shows a significant amount of unreacted 2-aminothiophene precursor even after prolonged reaction time. How can I drive the cyclization to completion?
-
Answer: Incomplete cyclization can be due to several factors:
-
Insufficient Heating: Ensure the reaction mixture is maintained at a consistent and sufficiently high reflux temperature.
-
Catalyst: While often not required with formamide, the addition of a catalytic amount of a Brønsted or Lewis acid might facilitate the cyclization in alternative procedures.
-
Water Removal: If using a method that generates water as a byproduct, consider using a Dean-Stark apparatus to remove water and shift the equilibrium towards the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one?
A1: The most widely adopted synthetic strategy involves a two-step process:
-
Gewald Reaction: A one-pot, multi-component reaction of cyclohexanone, ethyl cyanoacetate, and elemental sulfur, catalyzed by a base like piperidine, to synthesize the key intermediate, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[1]
-
Cyclization: The subsequent cyclization of the 2-aminothiophene intermediate with formamide under reflux conditions to form the final 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one ring system.[1]
Q2: Are there alternative starting materials for the Gewald reaction?
A2: Yes, instead of ethyl cyanoacetate, malononitrile can be used to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This intermediate can also be cyclized to the desired product.
Q3: How can I purify the final product?
A3: The crude product obtained after the cyclization reaction can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography can also be employed for higher purity if needed.
Q4: What are some common side reactions to be aware of during the synthesis?
A4: Besides the Hantzsch-type dihydropyridine formation in the Gewald reaction, potential side reactions during the cyclization step include the hydrolysis of the ester or nitrile group of the precursor if water is present, and the formation of N-formylated intermediates that may not cyclize efficiently.
Data Presentation
The following table summarizes the reported yields for various substituted 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, providing a comparative overview of the efficiency of the synthetic route for this class of compounds.
| Compound | Substituent at Position 2 | Yield (%) | Reference |
| A1 | Phenyl | 79 | [2] |
| A4 | 4-Hydroxyphenyl | 64 | [2] |
| A5 | 4-Aminophenyl | 66 | [2] |
| A6 | Chloromethyl | 79 | [2] |
| B1 | (E)-3-(Benzylideneamino) | 83 | [2] |
| B2 | (E)-3-((2-Methoxybenzylidene)amino) | 80 | [2] |
| B11 | (E)-3-((4-(Benzyloxy)benzylidene)amino) | 71 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)
-
To a stirred mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add piperidine (0.01 mol) dropwise.
-
Heat the reaction mixture at 50-60 °C with continuous stirring for 16 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (Cyclization)
-
In a round-bottom flask, place ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.05 mol) and an excess of formamide (50 mL).
-
Heat the mixture to reflux for 3 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product. Further purification can be achieved by recrystallization from ethanol.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low synthesis yield.
References
Stability and storage conditions for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
This technical support guide provides essential information on the stability and storage of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one?
A1: For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place. Based on general guidelines for solid active pharmaceutical ingredients (APIs), storage at room temperature (15–25 °C) or refrigerated (2–8 °C) is advisable to minimize degradation.[1][2] The container should be tightly sealed to protect it from moisture.
Q2: How should I handle the compound for daily laboratory use?
A2: For daily use, allow the container to reach room temperature before opening to prevent moisture condensation. Weigh the required amount in a clean, dry, and well-ventilated area. After use, securely reseal the container and store it back under the recommended conditions.
Q3: Is 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one sensitive to light?
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is dependent on the storage conditions. When stored properly in a sealed container at low temperature and protected from light and moisture, the compound is expected to be stable for an extended period. For research purposes, it is good practice to re-evaluate the purity of the compound if it has been in storage for more than a year or if any visual changes are observed.
Q5: What are the visual signs of degradation?
A5: Degradation of a powdered compound may be indicated by a change in color, texture (e.g., clumping), or the appearance of an unusual odor. If any of these changes are observed, the compound's purity should be verified by an appropriate analytical method, such as HPLC or NMR, before use.
Stability and Storage Conditions
The stability of chemical compounds is paramount for reproducible experimental results. While specific stability studies on 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one are not extensively published, general best practices for the storage of solid APIs should be followed.
Recommended Storage Conditions
| Condition | Temperature | Relative Humidity | Light Exposure | Container |
| Long-Term | 2–8°C (Refrigerated) | < 60% | Protect from light | Tightly sealed, opaque or amber vial |
| Intermediate | 15–25°C (Room Temp) | < 60% | Protect from light | Tightly sealed, opaque or amber vial |
| Shipping | Ambient | N/A | Protect from light | Securely sealed |
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the purity of the compound using an appropriate analytical technique. If degraded, use a fresh batch. Ensure proper storage conditions are maintained. |
| Inaccurate weighing. | Use a calibrated analytical balance in a draft-free environment. Ensure the compound is at room temperature before weighing. | |
| Difficulty in dissolving the compound | Poor solubility in the chosen solvent. | Consult literature for appropriate solvents. Sonication or gentle heating may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Compound has clumped due to moisture absorption. | Dry the compound under vacuum if its stability to such treatment is known. Use a fresh, properly stored batch for best results. | |
| Powder contamination | Cross-contamination from other reagents or unclean lab equipment. | Ensure all spatulas, weighing boats, and glassware are clean and dry before use. Handle the compound in a designated clean area.[4] |
| Static electricity affecting weighing | Low humidity in the laboratory environment. | Use an anti-static gun or an enclosed balance with an ionizer. Ensure the balance is properly grounded. |
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one under various stress conditions.
Materials:
-
5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated HPLC method to determine the extent of degradation and identify any degradation products.
Visualizations
Logical Relationship for Storage Decision
Caption: Decision workflow for selecting appropriate storage conditions.
Troubleshooting Experimental Inconsistency
Caption: Workflow for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Crystallization of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization process in a question-and-answer format.
Q1: My compound is not crystallizing at all. What should I do?
A1: A failure to crystallize is often due to the solution not being sufficiently supersaturated or the choice of an inappropriate solvent. Here are several steps you can take:
-
Increase Concentration: Your solution may be too dilute. Try to slowly evaporate the solvent to increase the concentration of your compound. This can be achieved by leaving the solution partially uncovered in a fume hood or by gentle heating.
-
Solvent Selection: The compound might be too soluble in the chosen solvent. A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. Experiment with different solvents or solvent mixtures. For heterocyclic compounds, solvents like ethanol, ethyl acetate, acetonitrile, or DMF are often good starting points.[1]
-
Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation may be the issue. Try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a crystal of the compound from a previous experiment, add a tiny amount to the supersaturated solution to act as a seed for crystal growth.
-
-
Anti-Solvent Diffusion: For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, the anti-solvent vapor diffusion technique is highly effective. Dissolve your compound in a small amount of the high-boiling point solvent in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which your compound is insoluble, such as diethyl ether, pentane, or DCM). The vapor of the anti-solvent will slowly diffuse into your solution, reducing the solubility of your compound and promoting gradual crystallization.[2]
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution during crystallization. To resolve this:
-
Lower the Crystallization Temperature: Ensure that the solution is allowed to cool to a temperature below the melting point of your compound before crystallization begins.
-
Use More Solvent: Adding more solvent can sometimes prevent oiling out by keeping the compound fully dissolved until the solution has cooled sufficiently.
-
Change the Solvent: Try a solvent with a lower boiling point. This will ensure that the solution cools to a lower temperature more quickly.
Q3: The crystals are forming too quickly, resulting in a powder or very small needles. How can I grow larger, better-quality crystals?
A3: Rapid crystallization often traps impurities within the crystal lattice, leading to poor purity and small crystal size. The goal is to slow down the crystal growth process.
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. You can insulate the flask with glass wool or place it in a Dewar flask to slow the rate of cooling.
-
Use a Solvent Mixture: A carefully chosen solvent/anti-solvent system can help control the rate of crystallization. Dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Gentle warming should redissolve the precipitate, and upon slow cooling, crystals should form more gradually.
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature. This will reduce the degree of supersaturation upon cooling, leading to slower crystal growth.
Q4: The yield of my crystals is very low. How can I improve it?
A4: A low yield can be frustrating. Here are some common causes and solutions:
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete. After reaching room temperature, cooling the solution further in an ice bath can often increase the yield.
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Excessive Washing: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to a loss of product. Always use a minimal amount of ice-cold solvent for washing.
-
Compound Still in Mother Liquor: A significant amount of your compound may remain dissolved in the mother liquor. You can test this by taking a small sample of the filtrate and allowing the solvent to evaporate. If a substantial residue remains, you can try to recover more product by concentrating the mother liquor and attempting a second crystallization.
Frequently Asked Questions (FAQs)
Q: What are the best solvents for crystallizing 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives?
A: Based on literature, common solvents for the recrystallization of these and similar heterocyclic compounds include:
-
Ethanol: Frequently used and often yields good quality crystals.[3][4]
-
Ethanol/Water mixtures: Can be effective for tuning solubility.
-
DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide): Useful for compounds with low solubility in other organic solvents. Crystallization from these high-boiling point solvents is often achieved using anti-solvent vapor diffusion.[2]
-
Benzene, Dioxane, THF, or Ethyl Acetate: Have also been reported for similar structures.[2][3]
It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent system for your specific derivative.
Q: How does the structure of my derivative affect its crystallization?
A: The functional groups on your 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative will significantly influence its polarity, solubility, and crystal packing. For example, the presence of hydrogen bond donors and acceptors can lead to strong intermolecular interactions, which may favor crystallization but can also sometimes lead to the formation of amorphous solids if the packing is disordered. The overall planarity of the molecule can also promote π-stacking interactions, influencing crystal packing.
Q: Are there any general tips for successful crystallization?
A: Yes, here are a few key principles:
-
Purity is Key: Start with the purest material possible. Impurities can inhibit nucleation and disrupt crystal growth.
-
Patience is a Virtue: Slow and controlled processes generally yield the best results. Avoid crash cooling or rapid solvent evaporation.
-
Keep Good Records: Note the solvents, temperatures, and techniques used for each attempt. This will help you to systematically optimize your crystallization protocol.
-
Small Scale First: Always perform crystallization trials on a small amount of material before committing your entire batch.
Data Presentation
Table 1: Solvent Screening Guide for Crystallization
| Solvent/System | Boiling Point (°C) | Polarity | Notes and Observations from Literature |
| Ethanol | 78 | Polar Protic | Commonly used for recrystallization of thienopyrimidine derivatives, sometimes yielding needles or crystalline solids.[3][4] |
| Methanol | 65 | Polar Protic | A polar protic solvent, useful for compounds with higher polarity. |
| Isopropanol | 82 | Polar Protic | Another alcohol that can be a good alternative to ethanol. |
| N,N-Dimethylformamide (DMF) | 153 | Polar Aprotic | Effective for dissolving poorly soluble compounds. Often used in anti-solvent vapor diffusion with anti-solvents like DCM, diethyl ether, or pentane.[2] |
| Dimethyl sulfoxide (DMSO) | 189 | Polar Aprotic | Similar to DMF, suitable for compounds with very low solubility in common organic solvents. Crystallization is typically achieved via anti-solvent methods.[2] |
| Ethyl Acetate | 77 | Mid-Polarity | A good starting point for solvent screening for compounds of intermediate polarity.[1] |
| Acetonitrile | 82 | Polar Aprotic | Can be a good solvent for a range of heterocyclic compounds.[1] |
| Dichloromethane (DCM) | 40 | Non-Polar | Can be used as a solvent or as an anti-solvent in combination with more polar solvents. |
| Benzene | 80 | Non-Polar | Has been used for the recrystallization of some thienopyrimidine derivatives.[3] |
| Dioxane | 101 | Non-Polar | A less common but potentially useful solvent for certain derivatives.[2] |
Experimental Protocols
Protocol 1: Standard Cooling Crystallization
This is the most common method and is suitable for compounds that are significantly more soluble in a given solvent at its boiling point than at room temperature.
-
Dissolution: Place the crude 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid is completely dissolved. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed on a wooden block or in an insulated container.
-
Crystal Formation: As the solution cools, the solubility of the compound will decrease, and crystals should start to form.
-
Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Protocol 2: Anti-Solvent Vapor Diffusion
This method is ideal for compounds that are highly soluble in common solvents or are only soluble in high-boiling point solvents like DMF or DMSO.[2]
-
Preparation of the Compound Solution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF) in a small, open container such as a vial or a test tube.
-
Preparation of the Reservoir: In a larger container with a tight-fitting lid (e.g., a beaker or a jar), add a layer of an "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, pentane, or dichloromethane).
-
Assembly: Carefully place the small vial containing the compound solution inside the larger container with the anti-solvent, ensuring that the two liquids do not mix.
-
Sealing: Seal the larger container tightly.
-
Diffusion and Crystallization: Over time, the volatile anti-solvent will slowly diffuse into the compound solution. This will gradually decrease the solubility of the compound, leading to the formation of high-quality crystals. This process may take several hours to several days.
-
Isolation and Drying: Once suitable crystals have formed, carefully remove the vial, decant the mother liquor, and dry the crystals.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate some of the known signaling pathways in which 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives have been implicated.
Caption: SIRT2 Inhibition Pathway.
Caption: Microtubule Targeting Pathway.
Caption: Topoisomerase Inhibition Workflow.
References
Technical Support Center: Purification of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Precipitation/Recrystallization | The compound may be partially soluble in the solvent used for precipitation or washing. | - Ensure the precipitation is carried out at a low temperature (e.g., in an ice bath).- Use a minimal amount of cold solvent for washing the precipitate.- Consider a different solvent or a mixture of solvents for recrystallization to minimize solubility of the desired product. |
| Product is an Oil or Gummy Solid, Not a Precipitate | The presence of impurities can lower the melting point and prevent crystallization. | - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- If trituration fails, proceed with column chromatography to remove impurities before attempting recrystallization again. |
| Discolored Product (Yellow, Brown, or Off-White) | The presence of colored impurities from the reaction, possibly due to side reactions or degradation. | - Wash the crude product with an appropriate solvent that dissolves the impurities but not the product (e.g., cold ethyl acetate or chloroform).- Perform column chromatography using a suitable solvent system. A gradient elution might be necessary to separate closely related colored impurities.- Consider a charcoal treatment during recrystallization to adsorb colored impurities. |
| Incomplete Separation on TLC Plate | The chosen solvent system for Thin Layer Chromatography (TLC) may not be optimal for separating the product from impurities. | - Experiment with different solvent systems by varying the polarity. For instance, if using a hexane:ethyl acetate mixture, try different ratios.- Consider adding a small percentage of a third solvent, like methanol or triethylamine, to improve separation. |
| Co-elution of Impurities During Column Chromatography | The polarity of the product and a significant impurity are very similar. | - Use a shallower solvent gradient during column chromatography to improve resolution.- Try a different stationary phase for the column (e.g., alumina instead of silica gel).- If the impurity has a different functional group, a selective wash or reaction might be possible before chromatography. |
| Product Contaminated with Starting Materials | The initial reaction did not go to completion. | - Before purification, try to drive the reaction to completion by extending the reaction time or adding more of the limiting reagent.- Choose a purification method that effectively separates the product from the starting materials, such as column chromatography with a carefully selected eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one?
A1: The pure compound is typically a white solid.[1] The melting point has been reported to be above 250 °C.[1]
Q2: What are common solvent systems for the purification of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one by column chromatography?
A2: Common solvent systems for column chromatography include mixtures of ethyl acetate and hexane.[1][2] For some derivatives, a mixture of methanol and chloroform (e.g., 1% MeOH in CHCl3) has been used.[1]
Q3: How can I remove the phosphorus oxychloride (POCl3) used in the synthesis?
A3: After the reaction, the solvent is typically evaporated, and the residue is neutralized with an ammonia solution in water to generate a precipitate. This process helps to quench and remove residual POCl3.[2]
Q4: My purified product shows a broad peak in the 1H NMR spectrum for the N-H proton. Is this normal?
A4: Yes, a broad singlet for the N-H proton in the 1H NMR spectrum is characteristic for this class of compounds, often observed around δ 12.10 ppm in DMSO-d6.[2]
Q5: What is a suitable method for monitoring the progress of the purification?
A5: Thin Layer Chromatography (TLC) is a suitable method. For example, a TLC system of hexane:ethyl acetate (3:1) has been used, where the Rf value for a derivative was reported as 0.11.[1]
Quantitative Data Summary
The following table summarizes yields and melting points reported for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and some of its derivatives.
| Compound | Yield (%) | Melting Point (°C) | Reference |
| 2-Methyl-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidin-4(3H)-one | 52 | >250 | [1] |
| 4-Chloro-2-methyl-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidine | 65 | 228–230 | [2] |
| 2-Phenyl-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidin-4(3H)-one | 79 | 210–212 | [4] |
| 2-(Chloromethyl)-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidin-4(3H)-one | 79 | 234–236 | [4] |
| (E)-3-(Benzylideneamino)-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidin-4(3H)-one | 83 | 216–218 | [4] |
Experimental Protocols
Protocol 1: Purification by Precipitation and Filtration
This protocol is suitable for obtaining the crude product after synthesis.
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Precipitation: Dissolve the residue in a minimal amount of a suitable solvent (e.g., 10 mL of distilled water).
-
Basification: Treat the solution with an ammonia-water solution to induce the formation of a precipitate.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with a suitable solvent (e.g., cold water or chloroform) to remove soluble impurities.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is used for obtaining a highly pure product.
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or ethyl acetate), add silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., hexane).
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The specific gradient will depend on the separation observed on the TLC plate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified solid.
Visualizations
Caption: General purification workflow for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
Caption: A logical flowchart for troubleshooting common purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing compounds based on the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold. The aim is to help minimize and identify potential off-target effects during in vitro and cellular assays.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected cellular phenotype (e.g., mitotic arrest, changes in cell morphology) that doesn't align with the known function of our primary target. Could this be an off-target effect?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities.[1] The 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is known to be versatile, with different derivatives reported to target a range of proteins including kinases (like ROCK), sirtuins (SIRT2), microtubules, nuclear receptors (RORγt), and topoisomerases.[2][3][4][5][6] For example, if your compound is designed as a kinase inhibitor but you observe mitotic arrest, it might be unintentionally inhibiting tubulin polymerization, a known activity of some compounds with this core structure.[2] We recommend performing a comprehensive selectivity profile to identify potential off-target interactions.[1]
Q2: How can we determine the kinase selectivity profile of our specific compound?
A2: A common and thorough approach is to screen your compound against a large panel of purified kinases.[1] This can be done through competitive binding assays or enzymatic activity assays.[1] Several commercial services offer screening against hundreds of kinases, providing a broad overview of your compound's selectivity.[7] For a more physiologically relevant assessment, chemoproteomic approaches in cell lysates or live cells can identify targets engaged by your compound in a cellular context.[1]
Q3: What is the significance of IC50 or Ki values when assessing off-target effects?
A3: The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are quantitative measures of a compound's potency against a specific enzyme.[1] A lower value indicates higher potency.[1] When evaluating off-target effects, it is crucial to compare the IC50 or Ki for the intended target with those for other potential targets. A significant difference, typically over 100-fold, suggests good selectivity. If your compound inhibits other proteins with a potency similar to that of the intended target, off-target effects in your cellular experiments are highly likely.[1]
Q4: Can the ATP concentration in our kinase assay affect the measured IC50 value?
A4: Absolutely. If your compound is an ATP-competitive inhibitor, the measured IC50 value will be dependent on the ATP concentration in the assay.[8] Biochemical assays often use ATP concentrations near the Michaelis constant (Km) of the kinase to accurately determine the inhibitor's affinity (Ki).[8] However, cellular ATP concentrations are much higher (in the millimolar range).[8] This discrepancy can lead to a rightward shift in potency (higher IC50) in cellular assays compared to biochemical assays. It is important to maintain a consistent ATP concentration across experiments for reproducible results.[8]
Q5: Our compound's activity is highly variable between experiments. What are the common causes?
A5: High variability in IC50 values can stem from several factors.[8] These include:
-
Compound Solubility and Stability: Poor solubility can lead to inaccurate concentrations. Verify the compound's stability under your specific assay conditions.[8]
-
Reagent Consistency: Ensure that enzyme stocks have not undergone multiple freeze-thaw cycles and that buffers and ATP solutions are freshly prepared and correctly formulated.[8]
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Assay Conditions: Maintain a consistent ATP concentration and ensure the kinase reaction is within the linear range.[8]
-
Plate Effects: Different microplates can have varied compound binding properties. Consider using low-binding plates.[8]
Troubleshooting Guides
Problem 1: High Background Signal in a Kinase Assay
A high background signal can mask the true inhibitory effects of your compound. Below is a systematic approach to diagnose the cause.
Workflow for Diagnosing High Background
Caption: Troubleshooting high background signals.
Suggested Control Experiments:
| Control Well | Components | Purpose | Expected Outcome |
| Blank | Assay buffer, detection reagents | Measures background from buffer and plate.[9] | Minimal signal. |
| No Enzyme | Buffer, substrate, ATP, compound, detection reagents | Identifies compound interference with the detection system.[9] | Signal should be at background levels. |
| No Substrate | Buffer, enzyme, ATP, compound, detection reagents | Measures kinase autophosphorylation.[9] | Signal should be significantly lower than positive control. |
| Positive Control | Buffer, enzyme, substrate, ATP, detection reagents (no compound) | Represents 100% kinase activity.[9] | Maximum signal. |
| Negative Control | Buffer, enzyme, substrate, ATP, detection reagents, known inhibitor | Validates that the assay can detect inhibition.[9] | Signal should be at or near background levels. |
Problem 2: Unexpected Cytotoxicity or Phenotype in Cellular Assays
Compounds with the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold may have multiple biological activities. This guide helps to deconvolve on-target from off-target effects.
Investigative Workflow for Unexpected Phenotypes
Caption: Deconvoluting on-target vs. off-target cellular effects.
Quantitative Data Summary
The following tables summarize the reported activities of various 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. Note: These are different molecules and the data should not be directly compared as if from a single compound.
Table 1: Antiproliferative and Microtubule Depolymerization Activity [2]
| Compound ID | Antiproliferative IC50 (MDA-MB-435 cells) | Microtubule Depolymerization EC50 |
| 4 | 9.0 nM | 19 nM |
| 5 | < 40 nM | Not Reported |
| 7 | < 40 nM | Not Reported |
Table 2: SIRT2 Inhibition Data [3]
| Compound ID | Target | Kᵢ Value | Selectivity vs SIRT1, 3, 5 |
| ICL-SIRT078 | SIRT2 | 0.62 ± 0.15 µM | >50-fold |
Table 3: ROCK Inhibition Data [4]
| Compound ID | Target | IC50 Value |
| 8k | ROCK I | 0.004 µM |
| 8k | ROCK II | 0.001 µM |
Table 4: Anticancer Activity Against MCF-7 Cells [6]
| Compound ID | Target(s) | IC50 Value (MCF-7 cells) |
| 7b | Topoisomerase I & II | 8.80 ± 0.08 µM |
| 7t | Topoisomerase I & II | 7.45 ± 0.26 µM |
Experimental Protocols
Protocol 1: General Biochemical Kinase Assay
This protocol outlines a typical fluorescence-based kinase assay to determine IC50 values.
Materials:
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Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Assay Buffer (e.g., HEPES pH 7.5, MgCl₂, DTT, detergent)[8]
-
Test Compound (serial dilutions in DMSO)
-
Stop Solution
-
Detection Reagent (e.g., ADP-Glo™, fluorescent antibody)
Methodology:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further into the assay buffer.
-
In a microplate, add 5 µL of the diluted compound to the appropriate wells.[9]
-
Add 5 µL of the kinase (diluted in assay buffer) to all wells except the "No Enzyme" controls. Add 5 µL of assay buffer to the "No Enzyme" wells.[9]
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of substrate and ATP to all wells.[9]
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a pre-determined time within the linear range of the reaction.[9]
-
Stop the reaction by adding 5 µL of stop solution.[9]
-
Add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., fluorescence, luminescence) on a plate reader.
-
Calculate percent inhibition for each compound concentration relative to positive (0% inhibition) and negative (100% inhibition) controls, and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assay for Compound Interference with Luminescence Detection
This protocol determines if the test compound directly inhibits the detection system (e.g., luciferase in Kinase-Glo®).[9]
Methodology:
-
Set up a standard kinase reaction plate but replace the kinase with an equivalent volume of assay buffer.[9]
-
Add serially diluted test compound to these wells.
-
Add the substrate/ATP mixture as in a normal assay.
-
Incubate for the standard reaction time.
-
Initiate the detection reaction by adding the luciferase-containing reagent.[9]
-
Immediately read the luminescence.
-
Interpretation: A decrease in luminescence that is dependent on the compound concentration indicates that the compound is directly interfering with the detection reagents.
Signaling Pathway Visualization
The 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold can be engineered to inhibit various targets. The diagram below illustrates how inhibiting a primary kinase target can lead to a desired outcome, while unintended inhibition of a secondary target (like tubulin) can cause off-target effects.
Caption: On-target vs. potential off-target effects of the scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative attenuates lupus nephritis with less effect to thymocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purity Assessment of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of synthesized 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the purity of synthesized 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one?
Q2: What are the primary analytical techniques for determining the purity of this compound?
A2: The most common techniques for purity assessment of organic compounds like 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS).[1][2] Elemental Analysis (EA) is also a valuable method for confirming the elemental composition and purity.[3][4][5]
Q3: What is a generally acceptable purity level for a research compound?
A3: For research purposes, a purity of >95% is often required to ensure that the observed biological effects are attributable to the compound of interest and not to highly active impurities.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purity analysis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
High-Performance Liquid Chromatography (HPLC) Analysis
Q: My chromatogram shows peak tailing or fronting. What could be the cause and how can I fix it?
A:
-
Potential Causes:
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Column Degradation: The stationary phase may be deteriorating.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for your compound.
-
Sample-Solvent Incompatibility: The solvent in which the sample is dissolved may be too strong or too weak compared to the mobile phase.[7]
-
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[8]
-
Optimize Mobile Phase: Adjust the pH of the mobile phase, especially if your compound is ionizable. Experiment with different solvent ratios.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[8]
-
Q: I am observing unexpected peaks (ghost peaks) in my chromatogram. What is their origin?
A:
-
Potential Causes:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient elution.[9]
-
Carryover from Previous Injections: Residuals from a previous sample may be eluting in the current run.
-
Degradation of the Sample: The compound may be unstable under the analytical conditions.
-
-
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.
-
Implement a Needle Wash Step: Ensure the autosampler's needle wash is effective.
-
Run a Blank Gradient: Run a gradient with no injection to see if the ghost peaks are from the system itself.
-
Check Sample Stability: Analyze the sample immediately after preparation.
-
Q: The retention time of my compound is drifting. How can I stabilize it?
A:
-
Potential Causes:
-
Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent can change the mobile phase strength.[8]
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[8]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
-
Solutions:
-
Ensure Proper Mobile Phase Preparation: Premix solvents or use a reliable online mixing system. Keep solvent reservoirs capped.
-
Use a Column Oven: A column oven will maintain a stable temperature.
-
Allow Sufficient Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: I see small, unexpected peaks in my ¹H NMR spectrum. Are these impurities?
A:
-
Potential Causes:
-
Solvent Residues: Residual solvents from the synthesis or purification steps (e.g., ethyl acetate, dichloromethane, hexane) are common.
-
Starting Materials or Reagents: Unreacted starting materials or residual reagents may be present.
-
Side Products: The synthesis may have produced isomeric or other byproducts.
-
Water: Moisture in the NMR solvent or sample.
-
-
Solutions:
-
Identify Common Solvent Peaks: Compare the chemical shifts of the unknown peaks to tables of common NMR solvent impurities.[10]
-
Analyze Spectra of Starting Materials: Compare the impurity peaks to the spectra of the starting materials and reagents used.
-
2D NMR Techniques: Techniques like COSY and HSQC can help in identifying the structure of impurities.
-
Properly Dry Your Sample: Ensure your sample is thoroughly dried under high vacuum before NMR analysis.
-
Q: The integration of my peaks in the ¹H NMR spectrum does not match the expected proton ratios. What could be the reason?
A:
-
Potential Causes:
-
Poor Phasing and Baseline Correction: Incorrect phasing or a distorted baseline will lead to inaccurate integration.
-
Signal Overlap: If peaks are not well-resolved, integrating them accurately is difficult.
-
Presence of Impurities: An impurity peak overlapping with a signal of your compound will alter the integration.
-
-
Solutions:
-
Careful Data Processing: Manually and carefully phase the spectrum and apply baseline correction.
-
Optimize Spectral Resolution: Use a higher field NMR spectrometer if available, or adjust shimming.
-
Identify and Exclude Impurity Peaks: Identify impurity peaks and exclude them from the integration of your compound's signals.
-
Mass Spectrometry (MS)
Q: I am not observing the expected molecular ion peak for my compound.
A:
-
Potential Causes:
-
Incorrect Ionization Mode: The chosen ionization technique (e.g., ESI, APCI) may not be suitable for your compound.
-
Compound Instability: The compound may be fragmenting in the ion source.
-
Low Sample Concentration: The concentration of the sample may be too low to produce a detectable signal.[1]
-
-
Solutions:
-
Try Different Ionization Modes: Switch between positive and negative ion modes, and if available, try a different ionization source.
-
Use a Softer Ionization Method: If fragmentation is an issue, try to use gentler ionization conditions.
-
Increase Sample Concentration: Prepare a more concentrated sample for analysis.
-
Q: I am seeing unexpected mass peaks in my spectrum.
A:
-
Potential Causes:
-
Presence of Adducts: The molecular ion can form adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvents (e.g., [M+CH₃CN+H]⁺).
-
Impurities: The sample may contain impurities with different molecular weights.
-
In-source Fragmentation or Reactions: The compound might be reacting or fragmenting in the ion source.
-
-
Solutions:
-
Identify Common Adducts: Look for peaks that correspond to the mass of your compound plus the mass of common adducts.
-
Correlate with HPLC Data: If using LC-MS, correlate the unexpected mass peaks with any impurity peaks in the chromatogram.
-
Optimize MS Parameters: Adjust ion source parameters to minimize in-source reactions.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This is a general reversed-phase HPLC method suitable for the purity assessment of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹³C NMR: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis Mode: Scan for both positive and negative ions to identify the molecular ion ([M+H]⁺ or [M-H]⁻) and any common adducts.
Elemental Analysis (EA)
-
Analysis: CHNS (Carbon, Hydrogen, Nitrogen, Sulfur)
-
Sample Preparation: Provide 2-5 mg of the finely ground, homogenous, and thoroughly dried sample.
-
Acceptance Criteria: The experimentally found percentages of C, H, N, and S should be within ±0.4% of the calculated theoretical values.[11][12]
Data Presentation
Table 1: Representative Spectroscopic Data for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ESI-MS (m/z) |
| 2-Phenyl- | 8.40 (d, 2H), 7.44 (m, 3H), 5.34 (s, 1H, NH), 2.95 (t, 2H), 2.83 (t, 2H), 1.96 (m, 4H) | 163.37, 158.69, 145.76, 137.40, 134.71, 131.18, 129.18, 127.05, 113.52, 25.73, 25.28, 22.57, 22.51 | 283.2 [M+1]⁺ |
| 2-(Pyrimidin-2-yl)- | 10.78 (s, 1H, NH), 8.96 (d, 2H), 7.47 (t, 1H), 3.09 (t, 2H), 2.84 (t, 2H), 1.95 (m, 4H) | 167.76, 162.90, 158.24, 158.08, 156.48, 136.88, 125.73, 121.00, 116.32, 26.22, 25.78, 22.65, 22.61 | 285.2 [M+1]⁺ |
| 2-(4-Hydroxyphenyl)- | 12.21 (s, 1H, OH), 10.28 (s, 1H, NH), 7.98 (d, 2H), 6.86 (d, 2H), 2.88 (t, 2H), 2.71 (t, 2H), 1.77 (m, 4H) | 163.34, 158.67, 157.96, 145.73, 137.40, 130.72, 127.54, 127.33, 116.47, 114.64, 26.07, 25.69, 22.71, 22.68 | 298.9 [M+1]⁺ |
Data extracted from a representative study.[3] Chemical shifts and mass-to-charge ratios will vary depending on the specific derivative and experimental conditions.
Table 2: Example HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Batch 1 | 12.54 | 99.2 | 99.2 |
| Batch 2 | 12.56 | 98.7 | 98.7 |
| Batch 3 | 12.53 | 99.5 | 99.5 |
Hypothetical data based on typical purity levels for synthesized heterocyclic compounds.[1]
Table 3: Example Elemental Analysis Data for C₁₀H₁₀N₂OS
| Element | Calculated (%) | Found (%) | Deviation (%) |
| C | 58.23 | 58.01 | -0.22 |
| H | 4.89 | 4.95 | +0.06 |
| N | 13.58 | 13.49 | -0.09 |
| S | 15.55 | 15.60 | +0.05 |
Acceptable deviation is typically within ±0.4%.[11][12]
Mandatory Visualization
Caption: Workflow for Purity Assessment of Synthesized Compounds.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. azom.com [azom.com]
- 4. Elemental analysis - Wikipedia [en.wikipedia.org]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aelabgroup.com [aelabgroup.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Compound Precipitation in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell-based assays.
Troubleshooting Guides
Issue: Immediate Precipitate Formation Upon Compound Addition to Media
Question: I dissolved my compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I fix it?
Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the media once the organic solvent is diluted.[1]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its aqueous solubility limit.[1] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[1] |
| Solvent Shock | Rapid dilution of a concentrated stock solution into the aqueous media causes a localized high concentration, leading to precipitation.[2] | Perform a serial or stepwise dilution in pre-warmed (37°C) culture media.[1][2] Add the compound dropwise while gently vortexing or stirring the media.[1][2] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High Solvent Concentration | A high final concentration of the solvent (e.g., DMSO) can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute stock solution.[1] |
Issue: Precipitate Forms Over Time in the Incubator
Question: My compound solution is clear initially, but after some time in the incubator, I observe a precipitate. What could be the reason for this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors related to the compound's stability and its interaction with the changing culture environment.
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature or pH upon moving to the incubator can affect the compound's stability and solubility.[2][3] Cellular metabolism can also alter the pH of the culture medium over time.[1] | Ensure the media is properly buffered for the incubator's CO2 concentration. Monitor the pH of your culture medium, especially in dense cultures, and consider more frequent media changes.[1] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1][2] This can be more common in serum-free media.[1] | If possible, try a different basal media formulation. Increasing the serum percentage (if compatible with the assay) can sometimes help, as serum proteins like albumin can solubilize compounds.[2] |
| Compound Instability | The compound may degrade over time into less soluble byproducts.[1] | Assess the stability of your compound under your specific culture conditions. Consider preparing fresh media with the compound more frequently.[1] |
| Evaporation | In long-term cultures, evaporation can concentrate media components, including the test compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I visually identify compound precipitation?
A1: Compound precipitation can manifest in several ways: a cloudy or hazy appearance in the medium, the formation of fine particles visible to the naked eye or under a microscope, or the growth of larger crystals.[3]
Q2: Can I just filter out the precipitate and use the remaining solution?
A2: It is generally not recommended to filter out the precipitate. The formation of a precipitate means the actual concentration of your dissolved compound is unknown and lower than intended, which will lead to inaccurate and irreproducible experimental results.[1][3]
Q3: What is the best solvent to dissolve my hydrophobic compound for cell-based assays?
A3: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic compounds for use in cell culture.[1] However, it's crucial to keep the final DMSO concentration low (ideally below 0.1%) to avoid cellular toxicity.[1] Other solvents like ethanol or DMF can be considered if compatible with your cells and assay.[2]
Q4: How does compound precipitation affect my assay results?
A4: Compound precipitation can lead to various artifacts and unreliable data. It can cause false positives through light scattering in optical-based assays or by inducing non-specific cytotoxicity.[4] It can also lead to false negatives by reducing the effective concentration of the compound below the threshold required for a biological effect.[4] In a study analyzing over 250 tests in a comet assay, it was found that in 88.1% of cases with precipitation, the test result did not differ from that at the highest soluble concentration, suggesting the influence can sometimes be negligible, but this is not always the case.[5]
Q5: Are there methods to quantitatively measure compound solubility?
A5: Yes, several methods can be used to determine a compound's solubility. Kinetic solubility assays are high-throughput methods that measure the concentration at which a compound starts to precipitate when added to an aqueous buffer from a DMSO stock.[6][7] Thermodynamic solubility assays measure the equilibrium solubility of a compound.[8] Common detection methods for these assays include nephelometry, turbidimetry, and UV-Vis spectroscopy after filtration.[6][8]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Visual Inspection
This protocol helps determine the maximum concentration of a compound that remains soluble in a specific medium over time.[3]
Materials:
-
Test compound
-
100% anhydrous DMSO
-
Specific cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at experimental temperature (e.g., 37°C)
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved, using gentle warming at 37°C and vortexing if necessary.[3]
-
Prepare Serial Dilutions: Pre-warm the cell culture medium to the experimental temperature.[3] Prepare a series of dilutions of your compound in the pre-warmed medium. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).[3] Vortex gently immediately after adding the stock solution.[3]
-
Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness or visible particles).[1]
-
Incubation: Incubate the dilutions at 37°C for a period that mimics your experimental timeline (e.g., 2, 24, 48 hours).[1]
-
Microscopic Examination: After incubation, examine a sample from each concentration under a microscope to confirm the presence or absence of precipitate.[3] The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.[1]
Protocol 2: Nephelometric Assay for Detecting Precipitation
Nephelometry measures the light scattered by suspended particles and is a sensitive method to quantify precipitation.[9][10]
Materials and Equipment:
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., PBS)
-
Microtiter plate (e.g., 96-well)
-
Nephelometer (plate reader with nephelometry mode)
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into each well of a microtiter plate.[6]
-
Add Buffer: Add the assay buffer to each well to achieve the desired final compound concentration.[6]
-
Mix and Incubate: Mix the contents thoroughly. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).[6]
-
Measure Light Scattering: Use a nephelometer to measure the light scattered in each well. An increase in nephelometry units (NTU) indicates an increase in insoluble particles.[6][11]
Visualizing Workflows and Concepts
Caption: A logical workflow for troubleshooting compound precipitation.
Caption: Recommended protocol for adding compounds to media to avoid precipitation.
Caption: Potential impacts of compound precipitation on kinase assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. medicallabnotes.com [medicallabnotes.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Optimization of reaction conditions for synthesizingbenzothieno[2,3-d]pyrimidine analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothieno[2,3-d]pyrimidine analogs. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing the benzothieno[2,3-d]pyrimidine core?
A1: A common and effective method involves a multi-step synthesis starting from a substituted cyclohexanone. The initial step is typically a Gewald reaction to form a 2-amino-3-carboxamido-4,5,6,7-tetrahydrobenzo[b]thiophene. This intermediate is then cyclized with a suitable reagent, such as formamide, to construct the pyrimidine ring, yielding the tetracyclic benzothieno[2,3-d]pyrimidine scaffold. Subsequent modifications can be made to this core structure.[1][2][3]
Q2: I am observing a low yield in the cyclization step to form the pyrimidine ring. What are the potential causes and solutions?
A2: Low yields in the cyclization step can arise from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient. Consider increasing the reaction time or temperature cautiously while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Purity of starting material: Impurities in the 2-aminothiophene precursor can interfere with the cyclization. Ensure the precursor is adequately purified before proceeding.
-
Degradation of reactants or products: The reaction conditions might be too harsh, leading to decomposition. If increasing time/temperature does not improve the yield, consider using a milder cyclizing agent or a lower reaction temperature for a longer duration.
-
Substituent effects: The electronic and steric nature of the substituents on the thiophene ring can influence the reactivity of the amino group. For electron-withdrawing groups, more forcing conditions might be necessary.
Q3: I am struggling with the purification of my final benzothieno[2,3-d]pyrimidine analog. What purification techniques are recommended?
A3: Purification of these analogs can be challenging due to their often-limited solubility. Common purification methods include:
-
Recrystallization: This is a preferred method if a suitable solvent system can be identified. Mixtures of ethanol, dioxane, or isopropanol with water are often effective.[2][4]
-
Column chromatography: Silica gel column chromatography is widely used. A gradient elution system with solvents like ethyl acetate and hexane or dichloromethane and methanol can effectively separate the desired product from impurities.
-
Washing: If the product precipitates from the reaction mixture, thorough washing with appropriate solvents (e.g., water, ethanol) can remove soluble impurities.[2][4]
Q4: What are some common side products that can form during the synthesis, and how can I minimize them?
A4: The formation of side products is dependent on the specific synthetic route. However, some general possibilities include:
-
Incomplete cyclization: This results in the persistence of the starting aminothiophene derivative. As mentioned, optimizing reaction conditions (time, temperature, reagent stoichiometry) can drive the reaction to completion.
-
Hydrolysis of functional groups: If the reaction is performed in the presence of water or acidic/basic conditions, sensitive functional groups (e.g., esters, nitriles) on the substituents may be hydrolyzed. Using anhydrous solvents and neutral conditions can prevent this.
-
N-alkylation/acylation at multiple sites: If the pyrimidine ring has multiple reactive nitrogen atoms, undesired alkylation or acylation can occur. Using protecting groups or carefully controlling the stoichiometry of the electrophile can improve selectivity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete reaction at one or more steps. | Monitor each step by TLC to ensure completion. Increase reaction time or temperature as needed. |
| Poor quality of starting materials or reagents. | Purify starting materials before use. Use fresh, high-purity reagents. | |
| Sub-optimal reaction conditions (solvent, catalyst, temperature). | Screen different solvents and catalysts. Perform small-scale reactions to optimize temperature. | |
| Formation of Multiple Products | Lack of regioselectivity in substitution reactions. | Employ protecting groups to block reactive sites. Use more selective reagents. |
| Competing side reactions. | Adjust reaction conditions (e.g., lower temperature) to disfavor side reactions. | |
| Difficulty in Product Characterization | Inconclusive NMR or Mass Spectrometry data. | Ensure the sample is pure. Use 2D NMR techniques (COSY, HMQC, HMBC) for complex structures. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Broad peaks in NMR spectra. | This could be due to aggregation or tautomerism. Try acquiring the spectrum in a different solvent or at a higher temperature. | |
| Poor Solubility of Intermediates or Final Products | The planar, fused-ring system often leads to low solubility. | Use aprotic polar solvents like DMF or DMSO for reactions. For purification, consider hot filtration or recrystallization from high-boiling point solvents. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various benzothieno[2,3-d]pyrimidine analogs, providing a comparative overview of different synthetic approaches.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-methyl cyclohexanone | 1. Gewald reaction 2. Formamide, reflux | 4-Chloro-7-methyl-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidine | - | [2][3] |
| Thienopyrimidone 3 | POCl3, pyridine, reflux, 5 h | 4-Chloro-7-methyl-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidine | 80 | [2] |
| 4-Chloro-7-methyl-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidine | p-phenylenediamine, isopropanol, 100 °C, 3 h | N1-(7-Methyl-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine | 65 | [2] |
| N,N′-bis(5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidin-4-yl)methanediamine | Oxalyl chloride, pyridine, dichloroethane, reflux, 10 h | 1,3-Bis(5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione | 66 | [5] |
| 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | Benzoylisothiocyanate, cyclization | Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine derivative | - | [6] |
Experimental Protocols
General Procedure for the Synthesis of 4-Chloro-7-methyl-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidine:
This protocol is based on a multi-step synthesis.[2][3]
-
Step 1: Synthesis of the 2-aminothiophene intermediate. The Gewald reaction is performed using 4-methyl cyclohexanone, a suitable active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base like morpholine or triethylamine. The reaction is typically carried out in a solvent such as ethanol and heated to reflux.
-
Step 2: Cyclization to the thienopyrimidone. The purified 2-aminothiophene intermediate is heated in formamide. The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).
-
Step 3: Chlorination. The resulting thienopyrimidone is treated with phosphorus oxychloride (POCl3), often with a catalytic amount of pyridine. The mixture is heated under reflux for several hours. After cooling, the reaction mixture is carefully poured into ice water to precipitate the crude product. The solid is then filtered, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol to yield the desired 4-chloro derivative.[2]
General Procedure for Nucleophilic Substitution of the 4-Chloro Group:
This protocol describes the reaction of the 4-chloro derivative with an amine.[2]
-
To a solution of the 4-chloro-7-methyl-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidine in a suitable solvent like isopropanol, an equimolar amount of the desired amine (e.g., p-phenylenediamine) is added.
-
The reaction mixture is stirred and heated at a specified temperature (e.g., 100 °C) for a few hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring the mixture into ice-cold water with stirring.
-
The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Toxicity Reduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to assess and reduce the in vivo toxicity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the first step in evaluating the in vivo toxicity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one?
A1: The initial step is to conduct an acute oral toxicity study. This provides preliminary information on the health hazards likely to arise from a single, short-term exposure to the compound.[1] These studies help in classifying the substance's toxicity and are crucial for dose selection in longer-term studies.[1]
Q2: Which standardized guidelines should be followed for acute toxicity testing?
A2: It is highly recommended to follow the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. Specifically, guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure) are relevant for acute oral toxicity.[2] These methods are internationally recognized and provide a framework for assessing hazardous properties and classifying the substance according to the Globally Harmonised System (GHS).[2]
Q3: What are the primary strategies to reduce the in vivo toxicity of a thienopyrimidine-based compound?
A3: Two primary strategies can be employed:
-
Prodrug Approach: This involves chemically modifying the parent drug into an inactive form (prodrug) that, after administration, is converted into the active drug at or near the target site. This can improve solubility, reduce off-target effects, and decrease overall toxicity.[3][4]
-
Formulation Strategies: Modifying the drug's formulation can significantly impact its toxicity. This can include using specific excipients to improve stability, developing controlled-release formulations to minimize fluctuations in plasma concentration, or using techniques like microencapsulation to protect the drug from degradation.
Q4: How can potential organ-specific toxicity, such as hepatotoxicity or nephrotoxicity, be mitigated?
A4: For hepatotoxicity, a decision-tree approach combining clinical daily dose with in vitro bioactivation data (e.g., glutathione adduct formation, P450 metabolism-dependent inhibition) can help predict and mitigate risks.[5] For nephrotoxicity, molecular-targeted approaches that block the renal uptake of the drug can be a promising strategy.[6] This could involve co-administration of agents that compete for the same renal transporters.[6] Prodrug strategies are also effective in reducing kidney injury by altering the drug's distribution.[7]
Troubleshooting Guides
Problem: High mortality observed in initial acute toxicity studies at low doses.
-
Possible Cause: The compound may have a narrow therapeutic index or unexpected acute toxicity.
-
Troubleshooting Steps:
-
Re-evaluate Dose Selection: Ensure that the starting doses for your acute toxicity study are appropriate. If no prior data is available, a very low starting dose should be used.
-
Vehicle Control: Scrutinize the vehicle used for drug administration. The vehicle itself should be non-toxic and well-tolerated by the animal model.[1]
-
Consider an Alternative Route of Administration: If oral administration leads to high toxicity, preliminary studies with alternative routes (e.g., parenteral) might provide insights into whether the toxicity is related to first-pass metabolism.
-
Problem: Signs of specific organ toxicity (e.g., elevated liver enzymes, kidney markers) are observed in subchronic studies.
-
Possible Cause: The compound or its metabolites may be accumulating in and damaging specific organs.
-
Troubleshooting Steps:
-
Histopathological Examination: Conduct a thorough histopathological analysis of the target organs to identify and characterize any lesions or cellular changes.[8][9]
-
Investigate Metabolic Profile: Identify the major metabolites of the compound and assess their individual toxicity. A reactive metabolite could be responsible for the observed organ damage.
-
Implement Toxicity Reduction Strategies:
-
Chemical Modification: Synthesize analogs of the parent compound to identify a structure with a better safety profile.
-
Formulation Adjustment: Explore formulations that alter the drug's distribution and reduce its concentration in the affected organ.
-
Prodrug Design: Develop a prodrug that is selectively activated in the target tissue, thereby sparing the organ exhibiting toxicity.
-
-
Quantitative Data Summary
While specific in vivo toxicity data for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is limited in publicly available literature, the following table outlines the classification of acute oral toxicity based on OECD guidelines, which is the goal of initial in vivo studies.
| GHS Category | LD50 (mg/kg body weight) | Hazard Statement |
| 1 | ≤ 5 | Fatal if swallowed |
| 2 | > 5 and ≤ 50 | Fatal if swallowed |
| 3 | > 50 and ≤ 300 | Toxic if swallowed |
| 4 | > 300 and ≤ 2000 | Harmful if swallowed |
| 5 (or Unclassified) | > 2000 | May be harmful if swallowed |
This table is a representation of the Globally Harmonised System (GHS) for classification based on LD50 values obtained from acute oral toxicity studies.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
Test compound
-
Vehicle (e.g., water, corn oil)
-
Healthy, young adult rodents (rats are preferred), fasted prior to dosing[1][10]
-
Oral gavage needles
-
Animal balance
Methodology:
-
Animal Selection and Acclimatization: Use a single sex (usually females) of a standard laboratory strain.[10] Acclimatize animals to laboratory conditions for at least 5 days.[1]
-
Dose Preparation: Prepare the test substance in a suitable vehicle. If a vehicle other than water is used, its toxicological characteristics should be known.[1]
-
Dosing Procedure:
-
Administer the compound sequentially to a group of three animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[10]
-
The starting dose is selected based on any existing information about the substance. In the absence of data, a starting dose of 300 mg/kg is recommended.[10]
-
Administer a single dose by oral gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[2]
-
-
Observation:
-
Observe animals for mortality and clinical signs of toxicity (changes in skin, fur, eyes, respiratory and central nervous systems, etc.) at least once daily for 14 days.[10]
-
Record body weights weekly.
-
-
Endpoint: The study is stopped when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level. The substance is then classified according to the GHS categories.
Protocol 2: Subchronic Oral Toxicity Study (90-Day, Rodent - Following OECD Guideline 408)
Objective: To evaluate the toxicity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one after repeated oral administration for 90 days.
Materials:
-
Test compound
-
Healthy young rodents (at least 20 per sex per group is recommended)[11]
-
Standard laboratory diet
-
Equipment for clinical pathology (hematology, clinical chemistry, urinalysis)
-
Histopathology equipment
Methodology:
-
Experimental Groups: At least three dose levels and a concurrent control group.
-
Administration: Administer the test substance daily for 90 days, typically mixed in the diet, dissolved in drinking water, or by gavage.[12]
-
Observations:
-
Clinical Signs: Observe animals daily for signs of toxicity.
-
Body Weight and Food/Water Consumption: Record weekly.[11]
-
Ophthalmological Examination: Perform before the study and on control and high-dose groups at termination.[11]
-
Clinical Pathology: Collect blood for hematology and clinical chemistry, and urine for urinalysis at least three times during the study.[11]
-
-
Pathology:
-
Gross Necropsy: At the end of the study, conduct a full gross necropsy on all animals.
-
Histopathology: Preserve organs and tissues for microscopic examination. This is a critical step to identify target organs of toxicity.[8]
-
Visualizations
Caption: Workflow for assessing and mitigating in vivo toxicity.
Caption: Logic diagram of a prodrug approach to reduce systemic toxicity.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical strategy to reduce clinical hepatotoxicity using in vitro bioactivation data for >200 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular-targeted approaches to reduce renal accumulation of nephrotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waxitinc.com [waxitinc.com]
- 9. National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. umwelt-online.de [umwelt-online.de]
- 11. fda.gov [fda.gov]
- 12. iccffeed.org [iccffeed.org]
Validation & Comparative
Structure-Activity Relationship (SAR) of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Analogs: A Comparative Guide
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a versatile template in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this core structure, with a focus on their anticancer, anti-inflammatory, and kinase inhibitory properties. The information presented is intended for researchers, scientists, and drug development professionals.
Core Chemical Structure and Substitution Points
The fundamental structure of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core allows for substitutions at multiple positions, primarily at the R1, R2, and R3 positions as depicted below. Variations at these points have been systematically explored to understand their influence on biological activity.
Caption: Core structure of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
Comparative Biological Activities
Microtubule Targeting Agents
A series of 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines have been investigated as microtubule targeting agents.[3][4] The SAR studies revealed that the nature of the substituent at the 4-position significantly impacts antiproliferative and microtubule depolymerizing activities.
| Compound | Substitution at 4-position | Antiproliferative IC50 (nM) in MDA-MB-435 cells | Microtubule Depolymerization EC50 (nM) |
| 4 | 2-NH2 | 9.0 | 19 |
| 5 | Not specified | < 40 | Not specified |
| 7 | Not specified | < 40 | Not specified |
| 6 | Not specified | 53-125 | Not specified |
| 8 | Not specified | 53-125 | Not specified |
| 10 | Not specified | 53-125 | Not specified |
| 12 | Not specified | 53-125 | Not specified |
| 13 | Not specified | 53-125 | Not specified |
Data extracted from a study on microtubule targeting agents.[3][4]
Compound 4 , with a 2-amino substitution, was identified as the most potent in this series for both microtubule depolymerizing and antiproliferative effects.[3] These compounds were also found to overcome Pgp and βIII-tubulin mediated drug resistance.[3][4]
Kinase Inhibitors
The thienopyrimidine scaffold is a known kinase hinge-binder, and various analogs have been explored as inhibitors of different kinases.
ROCK Inhibitors: A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as potent inhibitors of ROCK I and ROCK II.[5]
| Compound | Substitution | ROCK I IC50 (µM) | ROCK II IC50 (µM) |
| 8k | 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl) | 0.004 | 0.001 |
Data for the most potent compound from a study on ROCK inhibitors.[5]
SIRT2 Inhibitors: A highly selective SIRT2 inhibitor was discovered through pharmacophore screening of this class of compounds.[6]
| Compound | Name | SIRT2 Ki (µM) | Selectivity |
| ICL-SIRT078 | 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one | 0.62 ± 0.15 | >50-fold against SIRT1, 3, and 5 |
Data for a selective SIRT2 inhibitor.[6]
This compound demonstrated neuroprotective effects in an in vitro model of Parkinson's disease.[6]
Anti-Plasmodial Activity
Derivatives of tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine have also been evaluated for their activity against Plasmodium falciparum.[1]
| Compound | Substitution | Anti-plasmodial IC50 (µM) against W2 strain |
| F4 | 2-((substituted)(4-(...)-piperazin-1-yl)methyl)-6-substitutedphenol | 0.75 |
| F16 | 2-((substituted)(4-(...)-piperazin-1-yl)methyl)-6-substitutedphenol | 0.74 |
Data for the most active compounds against chloroquine-resistant P. falciparum.[1]
These compounds showed low cytotoxicity against human cell lines, indicating a favorable selectivity index.[1]
Experimental Protocols
General Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for a biochemical kinase inhibition assay used to evaluate these compounds.
Caption: General experimental workflow for a kinase inhibition assay.
Detailed Protocol for a Luminescence-Based Kinase Inhibition Assay:
This protocol is adapted for a 384-well plate format.[7]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Include a DMSO-only vehicle control.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the appropriate wells of a white, flat-bottom 384-well assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the target kinase enzyme, a specific peptide substrate, and ATP. The final concentrations of the enzyme and substrate should be optimized.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. A "no kinase" control should be included.
-
Incubation: Mix the plate gently and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to all wells. This stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.
Antiproliferative Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to measure cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB in 1% acetic acid.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Signaling Pathway Context
Many of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one analogs function by inhibiting protein kinases, which are key components of cellular signaling pathways. The diagram below illustrates a simplified, generic kinase signaling pathway that is often a target for these inhibitors.
Caption: Simplified generic kinase signaling pathway and point of inhibition.
Conclusion
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged structure in drug discovery, demonstrating a remarkable diversity of biological activities depending on the nature and position of its substituents. SAR studies have identified potent microtubule targeting agents, kinase inhibitors (including ROCK and SIRT2), and anti-plasmodial compounds. The data presented in this guide highlights key structural modifications that enhance potency and selectivity, providing a valuable resource for the further development of novel therapeutics based on this versatile core. Future research will likely focus on optimizing the pharmacokinetic properties of these promising lead compounds.
References
- 1. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives and Known Inhibitors in Key Biological Pathways
For Immediate Release
[City, State] – December 24, 2025 – A comprehensive review of the therapeutic potential of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives reveals their efficacy across multiple biological targets, including microtubule dynamics, sirtuin-2 (SIRT2) activity, retinoic acid receptor-related orphan receptor gamma t (RORγt) function, and topoisomerase inhibition. This guide provides a comparative analysis of these novel compounds against established inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Microtubule Targeting Agents: Disrupting Cancer Cell Division
Derivatives of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have emerged as potent microtubule targeting agents, a cornerstone of cancer chemotherapy. These compounds interfere with the dynamic instability of microtubules, essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis. Their efficacy has been evaluated against known microtubule inhibitors like paclitaxel and colchicine.
Comparative Efficacy of Microtubule Targeting Agents
| Compound | Target/Cell Line | IC50/EC50 (nM) | Known Inhibitor | Known Inhibitor IC50/EC50 (nM) |
| Derivative 4 | MDA-MB-435 (Antiproliferative) | 9.0 | Paclitaxel | - |
| Derivative 4 | Tubulin Polymerization | 19 | Colchicine | >1000 |
| Derivative 5 | MDA-MB-435 (Antiproliferative) | <40 | - | - |
| Derivative 7 | MDA-MB-435 (Antiproliferative) | <40 | - | - |
| Paclitaxel | Pgp-overexpressing cell lines | High (Resistance) | - | - |
| Derivatives 4, 5, 7 | Pgp-overexpressing cell lines | Low (Circumvents Resistance) | - | - |
Data sourced from a study on 4-substituted 5,6,7,8-tetrahydrobenzo[1]thieno[2,3-d]pyrimidines.[2][3]
Experimental Protocol: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagent Preparation : Prepare a tubulin solution (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) supplemented with GTP (1 mM) and glycerol (10%). Prepare various concentrations of the test compound and a known inhibitor (e.g., colchicine) in the same buffer.
-
Assay Procedure : In a 96-well plate, add the tubulin solution to wells containing the test compounds or control.
-
Data Acquisition : Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). Increased absorbance indicates microtubule polymerization.
-
Data Analysis : Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
SIRT2 Inhibition: A Neuroprotective Strategy
SIRT2, a NAD+-dependent deacetylase, has been implicated in neurodegenerative diseases. Inhibition of SIRT2 is a promising therapeutic strategy. A derivative of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, ICL-SIRT078, has been identified as a highly selective SIRT2 inhibitor.[4]
Comparative Efficacy of SIRT2 Inhibitors
| Compound | Target | IC50/Ki | Selectivity |
| ICL-SIRT078 | SIRT2 | Ki = 0.62 ± 0.15 µM | >50-fold vs SIRT1, 3, 5 |
| AGK2 | SIRT2 (deacetylation) | IC50 = 3.5 µM | ~8.5-fold vs SIRT1 |
| SirReal2 | SIRT2 (deacetylation) | IC50 = 0.23 µM | Highly selective vs SIRT1, 3 |
| Tenovin-6 | SIRT1/SIRT2 (deacetylation) | IC50 ≈ 9 µM (SIRT2) | Not selective |
Data for AGK2, SirReal2, and Tenovin-6 sourced from a direct comparison study.[1] Data for ICL-SIRT078 from a separate study.[4]
Experimental Protocol: SIRT2 Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.
-
Reagent Preparation : Reconstitute SIRT2 enzyme, a fluorogenic SIRT2 substrate, and NAD+ in an appropriate assay buffer. Prepare serial dilutions of the test compound and a known SIRT2 inhibitor.
-
Assay Procedure : In a 96-well plate, add the SIRT2 enzyme, the test compound, and NAD+. Initiate the reaction by adding the fluorogenic substrate.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development : Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Data Acquisition : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : The percentage of inhibition is calculated relative to a control without an inhibitor. The IC50 value is the concentration of the compound that inhibits SIRT2 activity by 50%.
RORγt Inhibition: Modulating the Immune Response
RORγt is a key transcription factor for the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Derivatives of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have been identified as potent inhibitors of RORγt, suggesting their potential in treating autoimmune disorders.[5][6][7]
Comparative Efficacy of RORγt Inhibitors
Direct comparative quantitative data between 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives and known RORγt inhibitors in the same assay is currently limited in the public domain. Known non-steroidal RORγt antagonists include compounds like Digoxin and SR1001.[8] Further studies are required to establish a clear quantitative comparison.
Experimental Protocol: RORγt Inhibition Assay (Cell-Based Reporter Assay)
This assay measures the ability of a compound to inhibit RORγt-mediated gene transcription.
-
Cell Culture : Use a cell line (e.g., HEK293T) co-transfected with a RORγt expression vector and a reporter vector containing a RORγt-responsive element driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment : Treat the transfected cells with various concentrations of the test compound and a known RORγt inhibitor.
-
Incubation : Incubate the cells for a sufficient period to allow for changes in reporter gene expression (e.g., 24 hours).
-
Luciferase Assay : Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis : Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). The IC50 value is the concentration of the compound that inhibits RORγt-mediated reporter gene expression by 50%.
Topoisomerase Inhibition: Inducing DNA Damage in Cancer Cells
Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Inhibitors of topoisomerases I and II are effective anticancer agents that induce DNA strand breaks. Derivatives of the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold have shown potential as dual topoisomerase I and II inhibitors.
Comparative Efficacy of Topoisomerase Inhibitors
Experimental Protocol: Topoisomerase I/II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerases.
-
Reaction Setup : In a reaction tube, combine supercoiled plasmid DNA, assay buffer, and various concentrations of the test compound or a known inhibitor (e.g., camptothecin for Topo I, etoposide for Topo II).
-
Enzyme Addition : Add purified human topoisomerase I or II to initiate the reaction.
-
Incubation : Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination : Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Gel Electrophoresis : Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis : Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of DNA relaxation is observed as the persistence of the supercoiled DNA band. The IC50 is the concentration of the compound that inhibits 50% of the enzyme's relaxation activity.
This comparative guide highlights the significant potential of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives as versatile therapeutic agents. The provided data and protocols offer a valuable resource for the scientific community to further explore and develop these promising compounds.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as inhibitors of full-length RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative attenuates lupus nephritis with less effect to thymocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Biological Efficacy of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one: A Comparative Guide to Secondary Assays
For Immediate Release to the Scientific Community
This guide provides a comprehensive overview of secondary assays for validating the biological activity of the promising therapeutic scaffold, 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (THBP). Derivatives of this heterocyclic compound have demonstrated significant potential in preclinical studies as both anticancer and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of THBP's performance against established alternatives, supported by detailed experimental protocols and data presented for clear, objective comparison.
Introduction to 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (THBP)
The 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core structure has emerged as a versatile scaffold in medicinal chemistry. Various substitutions on this core have yielded compounds with potent inhibitory activity against a range of biological targets. Notably, different derivatives have shown promise in two key therapeutic areas: oncology and inflammation. In oncology, THBP derivatives have been identified as inhibitors of critical cellular processes such as microtubule dynamics, Epidermal Growth Factor Receptor (EGFR) signaling, topoisomerase function, and the PI3K/AKT pathway.[1][2][3][4] As anti-inflammatory agents, these compounds have been shown to modulate inflammatory pathways.[5]
This guide will detail the secondary assays crucial for the validation and characterization of a hypothetical THBP derivative, designated as THBP-V1 , in both its anticancer and anti-inflammatory capacities.
Section 1: Anticancer Activity Validation
THBP-V1 has been identified in primary screens as a potent inhibitor of cancer cell proliferation. Secondary assays are essential to elucidate its mechanism of action and compare its efficacy to standard-of-care agents.
Microtubule Targeting Activity
Several derivatives of the THBP scaffold have been shown to interfere with microtubule polymerization, a validated target for anticancer drugs like Paclitaxel.[1][6]
Data Presentation: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) - Tubulin Polymerization | Cell Line | IC50 (nM) - Cell Viability (MTT Assay) |
| THBP-V1 | 1.5 | MDA-MB-231 | 25 |
| Paclitaxel | 0.8 | MDA-MB-231 | 10 |
| Colchicine | 1.2 | MDA-MB-231 | 18 |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
-
Reagent Preparation : Reconstitute lyophilized bovine brain tubulin in general tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare a 10 mM stock of GTP in the same buffer. Keep all reagents on ice.
-
Compound Preparation : Prepare a 10X stock solution of THBP-V1, Paclitaxel (positive control for polymerization enhancement), and Colchicine (positive control for inhibition) in an appropriate solvent (e.g., DMSO), and then dilute to the final concentration in general tubulin buffer.
-
Assay Setup : In a pre-chilled 96-well plate, add 10 µL of the 10X compound solution to respective wells.
-
Initiation of Polymerization : Add 90 µL of the tubulin/GTP solution (final tubulin concentration 3 mg/mL, final GTP concentration 1 mM) to each well.
-
Data Acquisition : Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis : The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Microtubule Dynamics in Mitosis
Caption: Simplified pathway of microtubule dynamics and drug intervention.
EGFR Kinase Inhibition
THBP derivatives have also been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[2][7]
Data Presentation: EGFR Kinase Inhibition
| Compound | IC50 (nM) - EGFR Kinase Assay | Cell Line | IC50 (nM) - Cell Viability (MTT Assay) |
| THBP-V1 | 50 | A549 (NSCLC) | 150 |
| Erlotinib | 20 | A549 (NSCLC) | 80 |
| Gefitinib | 25 | A549 (NSCLC) | 95 |
Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescence-Based)
-
Reagent Preparation : Prepare kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute recombinant human EGFR enzyme and a suitable peptide substrate in the kinase buffer. Prepare an ATP solution in the same buffer.
-
Compound Dilution : Serially dilute THBP-V1 and control inhibitors (Erlotinib, Gefitinib) in kinase buffer with a final DMSO concentration below 1%.
-
Kinase Reaction : In a 384-well plate, add 1 µL of the compound dilution, followed by 2 µL of the enzyme solution. Add 2 µL of the substrate/ATP mixture to initiate the reaction. Incubate for 60 minutes at room temperature.
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate-reading luminometer.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.
Section 2: Anti-inflammatory Activity Validation
In addition to its anticancer properties, the THBP scaffold has shown potential in modulating inflammatory responses. THBP-V1 was identified in a primary screen for its ability to reduce nitric oxide production in stimulated macrophages.
Inhibition of Inflammatory Mediators
Data Presentation: Inhibition of NO and IL-6 Production
| Compound | IC50 (µM) - NO Production (Griess Assay) | IC50 (µM) - IL-6 Production (ELISA) | Cell Line |
| THBP-V1 | 5.2 | 8.5 | RAW 264.7 |
| Dexamethasone | 1.8 | 3.1 | RAW 264.7 |
| L-NAME | 15.6 | > 100 | RAW 264.7 |
Experimental Workflow: Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory activity of THBP-V1.
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
-
Cell Culture : Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of THBP-V1 or Dexamethasone (positive control) for 1 hour.
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection : Collect 50 µL of the cell culture supernatant.
-
Griess Reaction : Add 50 µL of Griess Reagent I (sulfanilamide in phosphoric acid) to each sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation : Incubate for 10 minutes at room temperature, protected from light.
-
Data Acquisition : Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis : Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the IC50 value for the inhibition of NO production.
Experimental Protocol: ELISA for Interleukin-6 (IL-6) Production
-
Sample Collection : Use the same supernatants collected for the Griess assay.
-
ELISA Procedure : Follow the manufacturer's protocol for a commercial mouse IL-6 ELISA kit. Briefly:
-
Add 100 µL of standards and samples to wells pre-coated with an anti-mouse IL-6 antibody. Incubate for 2 hours at room temperature.
-
Wash the wells four times.
-
Add 200 µL of a biotin-conjugated anti-mouse IL-6 antibody. Incubate for 2 hours at room temperature.
-
Wash the wells four times.
-
Add 200 µL of streptavidin-HRP conjugate. Incubate for 20 minutes at room temperature in the dark.
-
Wash the wells four times.
-
Add 200 µL of substrate solution and incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution.
-
-
Data Acquisition : Measure the absorbance at 450 nm.
-
Data Analysis : Calculate the IL-6 concentration from the standard curve and determine the IC50 for IL-6 inhibition.
Conclusion
The secondary assays outlined in this guide provide a robust framework for the validation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives as potential therapeutic agents. The comparative data and detailed protocols serve as a valuable resource for researchers in the fields of oncology and inflammation, facilitating the continued development of this promising chemical scaffold. The presented hypothetical data for THBP-V1 demonstrates its potential as a dual anticancer and anti-inflammatory agent, warranting further investigation.
References
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against a range of therapeutically relevant targets. Understanding the cross-reactivity profile of this chemical series is crucial for assessing selectivity, predicting potential off-target effects, and identifying opportunities for scaffold hopping and drug repurposing. This guide provides a comparative summary of the biological activities of various derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Target Inhibition
The following table summarizes the inhibitory activities of various 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives against a panel of related targets. It is important to note that the data is compiled from multiple independent studies, and direct comparison of absolute values should be made with caution due to potential variations in assay conditions.
| Derivative/Compound ID | Target | Activity Type | Value | Source |
| T126 | AKT1 | IC50 | 1.99 ± 0.11 µM | [1][2] |
| Compound 3g | FGFR1 | % Inhibition @ 10 µM | 78.8% | [3] |
| ICL-SIRT078 | SIRT2 | Ki | 0.62 ± 0.15 µM | [4] |
| Unspecified Derivative | RORγt | - | Inhibitor | [5][6] |
| Compound 4 | Tubulin Assembly | IC50 | 9.0 nM | [7] |
| Thienopyrimidine Derivative | EGFR | IC50 | 18 nM | [8][9] |
| Thienopyrimidine Derivative | VEGFR-2 | IC50 | 1.23 µM | [10][11] |
| Thienopyrimidine Derivative | Aurora Kinases | - | Potent and Selective Inhibitor | [12] |
| Thienopyrimidine Derivative | Tie-2 | - | Moderate Potency | |
| Compound 8k | ROCK I | IC50 | 0.004 µM | |
| Compound 8k | ROCK II | IC50 | 0.001 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from the information available in the referenced studies.
Kinase Inhibition Assay (e.g., for AKT1, EGFR, FGFR1)
This protocol describes a common method for measuring the inhibition of kinase activity.
-
Principle: Kinase activity is quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced. Inhibition is determined by the reduction in this activity in the presence of the test compound.
-
Materials:
-
Recombinant human kinase (e.g., AKT1, EGFR, FGFR1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody)
-
384-well microplates
-
-
Procedure:
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The kinase, substrate, and test compound are added to the wells of a microplate and incubated for a predetermined period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (or substrate phosphorylated) is measured using a suitable detection reagent and a plate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
SIRT2 Deacetylase Inhibition Assay
This protocol outlines a method for assessing the inhibition of SIRT2, an NAD+-dependent deacetylase.
-
Principle: The assay measures the deacetylation of a fluorescently labeled acetylated peptide substrate by SIRT2. Inhibition is quantified by the decrease in the rate of deacetylation.
-
Materials:
-
Recombinant human SIRT2
-
Fluorogenic acetylated peptide substrate (e.g., derived from p53 or α-tubulin)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay buffer (e.g., Tris-HCl, NaCl, DTT)
-
Test compound
-
Developer solution (e.g., containing trypsin) to generate a fluorescent signal from the deacetylated product.
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
The test compound is serially diluted in assay buffer.
-
SIRT2 enzyme and the test compound are pre-incubated in the assay wells.
-
The reaction is initiated by adding the fluorogenic substrate and NAD+.
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The developer solution is added to stop the reaction and generate a fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
Ki or IC50 values are determined by analyzing the dose-dependent inhibition data.
-
Cell Proliferation Assay (e.g., SRB Assay)
This protocol describes the sulforhodamine B (SRB) assay, a common method to measure drug-induced cytotoxicity and anti-proliferative effects.
-
Principle: SRB is a dye that binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus to the cell number.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-435)
-
Cell culture medium and supplements
-
Test compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
The cells are fixed by adding cold TCA and incubating for 60 minutes at 4°C.
-
The plates are washed with water and air-dried.
-
Fixed cells are stained with SRB solution for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the bound dye is solubilized with Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated.
-
Visualizations
The following diagrams illustrate a key signaling pathway affected by derivatives of this scaffold and a general workflow for cross-reactivity profiling.
Caption: EGFR signaling pathway, a target for thienopyrimidine derivatives.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative attenuates lupus nephritis with less effect to thymocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as inhibitors of full-length RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic compound 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities. Its synthesis is a key step in the development of novel therapeutic agents. This guide provides a comparative analysis of different synthetic routes to this important molecule, offering insights into their efficiency and practicality. The presented data is supported by experimental findings from peer-reviewed literature.
At a Glance: Comparison of Synthetic Routes
Two primary multi-step synthetic strategies and a one-pot approach have been identified for the synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. The multi-step routes commence with the well-established Gewald reaction to construct the core intermediate, a 2-aminotetrahydrobenzothiophene, which is subsequently cyclized to form the pyrimidinone ring. The choice of the starting active methylene compound in the Gewald reaction dictates the nature of the 3-substituent on the thiophene ring, leading to two distinct pathways. A more streamlined one-pot synthesis offers a direct route to the target compound.
| Route | Starting Materials | Intermediate | Key Cyclization Reagent | Overall Yield (approx.) | Number of Steps | Ref. |
| Route 1 | Cyclohexanone, Malononitrile, Sulfur | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide | Good | 2 | [1] |
| Route 2 | Cyclohexanone, Ethyl cyanoacetate, Sulfur | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | High | 2 | [2][3] |
| Route 3 | Cyclohexanone, Ethyl cyanoacetate, Sulfur, Formamide | Not Isolated | N/A (One-pot) | High | 1 | [4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic strategies.
Caption: Synthetic pathway via the 3-carbonitrile intermediate.
Caption: Synthetic pathway via the 3-carboxylate intermediate.
Caption: Direct one-pot synthesis of the target compound.
Experimental Protocols
Route 1: Synthesis via 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This step utilizes the Gewald reaction. A mixture of cyclohexanone (30 mmol), malononitrile (30 mmol), and elemental sulfur (30 mmol) in methanol (10 mL) is treated dropwise with diethylamine (2 mL) with stirring at 50-60 °C for 10 minutes. The mixture is then heated for an additional hour at the same temperature. After allowing the solution to stand at room temperature, the solid product is filtered, washed with ethanol, dried, and recrystallized from ethanol. This procedure affords the desired intermediate in a yield of 74%.[1]
Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
The 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (5 mmol) is refluxed in formamide (10 mL) for 3 hours. The solid that forms during the reflux is filtered and recrystallized from 1,4-dioxane to give the final product. The reported yield for this cyclization step is 82%.[1]
Route 2: Synthesis via Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
In a typical Gewald reaction protocol, a mixture of cyclohexanone (50.95 mmol), ethyl cyanoacetate (50.95 mmol), and sulfur (50.95 mmol) is prepared in ethanol (25 mL). Morpholine (50.95 mmol) is then added to the mixture. The reaction proceeds to afford the ethyl ester intermediate.[2]
Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
The ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediate is cyclized by refluxing in formamide for 3 hours. This method is reported to produce the target pyrimidinone.[3]
Route 3: One-Pot Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
A one-pot synthesis has been developed that combines the Gewald reaction and the subsequent cyclization into a single step. This is achieved by reacting cyclohexanone, ethyl cyanoacetate, sulfur, and formamide. This method offers a significant improvement in efficiency by reducing the number of synthetic steps and purification procedures.[4] Microwave irradiation has been shown to significantly reduce reaction times and improve yields in similar multi-component reactions.[4]
Concluding Remarks
The synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one can be efficiently achieved through several synthetic routes. The choice of a particular route may depend on the availability of starting materials, desired purity, and the scale of the synthesis.
The two-step routes proceeding through either the 3-carbonitrile or the 3-carboxylate intermediates are robust and well-documented. Both pathways offer good to high yields. The one-pot synthesis, however, presents a more atom-economical and time-efficient alternative, making it an attractive option for rapid library synthesis and large-scale production. The use of microwave-assisted synthesis can further enhance the efficiency of these reactions.
Researchers should consider the specific requirements of their project when selecting a synthetic strategy. The detailed experimental protocols provided in this guide serve as a valuable resource for the practical implementation of these synthetic routes.
References
- 1. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Independent Verification of the Inhibitory Effects of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of compounds based on the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold against several key drug targets. The performance of these derivatives is compared with established inhibitors, supported by experimental data from peer-reviewed studies. Detailed methodologies for the cited experiments are provided to facilitate independent verification and further research.
I. Comparative Analysis of Inhibitory Activities
The 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core structure has proven to be a versatile scaffold for the development of potent inhibitors targeting a range of proteins involved in oncology, inflammation, and neurodegenerative diseases. This section summarizes the quantitative inhibitory activities of these derivatives against four major target classes: Microtubules, Histone Deacetylases (HDACs), Sirtuin 2 (SIRT2), and Retinoid-related Orphan Receptor gamma t (RORγt).
Microtubule Targeting Agents
Derivatives of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine have been identified as potent microtubule targeting agents that inhibit tubulin polymerization, a critical process for cell division.[1][2][3] These compounds often bind to the colchicine site on β-tubulin.[1][3] Their anti-proliferative activity is compared with standard microtubule inhibitors, Paclitaxel (a microtubule stabilizer) and Colchicine (a microtubule destabilizer).
Table 1: Comparison of Anti-proliferative and Tubulin Polymerization Inhibitory Activities
| Compound | Target/Cell Line | IC50 / EC50 / GI50 (nM) | Reference |
| Compound 4 (TH-pyrimidine derivative) | MDA-MB-435 (Anti-proliferative) | 9.0 | [1] |
| Tubulin Polymerization | 19 | [1] | |
| NCI-60 (Average GI50) | ~10 | [1][2][3] | |
| Compound 5 (TH-pyrimidine derivative) | MDA-MB-435 (Anti-proliferative) | < 40 | [1][2] |
| Compound 7 (TH-pyrimidine derivative) | MDA-MB-435 (Anti-proliferative) | < 40 | [1][2] |
| Paclitaxel | Various Cancer Cell Lines | Variable (low nM range) | N/A |
| Colchicine | Various Cancer Cell Lines | Variable (low nM range) | N/A |
IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration. GI50: 50% growth inhibition. N/A: Not available from the provided search results.
Logical Workflow for Microtubule Targeting Agent Evaluation
References
In Vivo Efficacy of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives: A Comparative Guide
The 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of derivatives with a wide range of pharmacological activities. This guide provides a comparative overview of the in vivo efficacy of several key derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. The presented findings highlight the potential of these compounds in therapeutic areas such as oncology and autoimmune diseases.
Quantitative Efficacy Data
The in vivo therapeutic potential of various 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has been demonstrated in several preclinical models. The following tables summarize the key quantitative data from these studies.
Anti-Cancer Activity: Microtubule Targeting Agents
A notable derivative, referred to as Compound 4 , has shown significant anti-tumor effects in a murine xenograft model of human melanoma.[1][2]
| Compound | Animal Model | Cell Line | Dosage | Route of Administration | Tumor Growth Inhibition | Reference |
| Compound 4 | Nude Mice | MDA-MB-435 (human melanoma) | 75 mg/kg | Intraperitoneal (i.p.), three times a week | Statistically significant | [1][2] |
Autoimmune Disease Modulation: RORγt Inhibition
A 5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidine derivative, designated as TTP , has been investigated as a Retinoic acid-related orphan receptor gamma t (RORγt) inhibitor for the treatment of lupus nephritis.[3][4]
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| TTP | BALB/c Mice | Pristane-induced lupus nephritis | Repressed Th17 cell development and ameliorated autoimmune disease manifestations. | [3][4] |
Anti-Cancer Activity: Topoisomerase Inhibition and EGFR Inhibition
Several derivatives have been evaluated for their potential as anti-cancer agents through mechanisms such as dual topoisomerase I and II inhibition and EGFR inhibition.[5][6][7] For instance, compounds 7b and 7t exhibited significant cytotoxicity against MCF-7 breast cancer cell lines with IC50 values of 8.80 ± 0.08 and 7.45 ± 0.26 µM, respectively.[5] Another study identified compounds 6d and 8d as having significant anti-tumor activity against the human pulmonary carcinoma cell line A549.[6][7] While these studies provide promising in vitro data, detailed in vivo efficacy data was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key in vivo studies cited.
Murine MDA-MB-435 Xenograft Model for Anti-Cancer Activity
This protocol was utilized to evaluate the in vivo anti-tumor efficacy of Compound 4.[2]
-
Animal Model: Nude mice were used for this study.
-
Tumor Implantation: MDA-MB-435 human melanoma cells were implanted into the flanks of the mice.
-
Tumor Growth: Tumors were allowed to grow to a volume of approximately 200 mm³.
-
Treatment: Mice were treated with Compound 4 at a dose of 75 mg/kg or with paclitaxel at 15 mg/kg as a positive control.
-
Administration: The compounds were administered intraperitoneally three times a week.
-
Endpoint: Tumor growth was monitored to determine the anti-tumor effects of the treatment.
Pristane-Induced Lupus Nephritis Model
This model was employed to assess the therapeutic effects of the RORγt inhibitor, TTP, on lupus nephritis.[4]
-
Animal Model: Two-month-old female BALB/c mice were used.
-
Disease Induction: Lupus nephritis was induced by a single intraperitoneal injection of pristane.
-
Treatment Groups: The mice were divided into three groups: vehicle control, prednisone acetate (positive control), and TTP.
-
Efficacy Evaluation: The development of Th17 cells and the manifestation of autoimmune disease were assessed to determine the therapeutic efficacy of TTP.
-
Safety Evaluation: A separate cohort of four-week-old female BALB/c mice was used to study the effect of TTP on thymus development.
Signaling Pathway and Experimental Workflow Visualization
The mechanism of action of these derivatives often involves the modulation of key signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer. Some derivatives of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have been identified as AKT1 inhibitors.[8]
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a derivative.
The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of a test compound in a xenograft model.
Caption: General workflow for in vivo anti-cancer efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative attenuates lupus nephritis with less effect to thymocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. latamjpharm.org [latamjpharm.org]
- 8. iris.uniroma1.it [iris.uniroma1.it]
A Head-to-Head Study: 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives Versus Other Microtubule Targeting Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Class of Microtubule Depolymerizing Agents
This guide provides a comprehensive comparison of a promising new class of microtubule targeting agents (MTAs), the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, against established clinical and preclinical compounds. This analysis is based on experimental data from peer-reviewed studies, focusing on antiproliferative activity, direct effects on tubulin polymerization, and mechanism of action.
Executive Summary
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has emerged as a potent inhibitor of tubulin polymerization, with certain derivatives demonstrating superior or comparable efficacy to existing agents that bind to the colchicine site. Notably, the 2-amino substituted analog, hereafter referred to as Compound 4 , has been identified as a lead candidate from this series, exhibiting low nanomolar antiproliferative activity and potent microtubule depolymerizing effects. This guide will focus on the performance of Compound 4 and its analogs in direct comparison with other well-known microtubule targeting agents such as Combretastatin A-4 (CA-4), Paclitaxel, Vincristine, and Colchicine.
Data Presentation: Quantitative Comparison of Microtubule Targeting Agents
The following tables summarize the quantitative data on the antiproliferative and microtubule-destabilizing activities of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives and other microtubule targeting agents.
Table 1: Antiproliferative and Microtubule Depolymerizing Activities of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives and Reference Compounds.
| Compound/Analog | Antiproliferative Activity (IC₅₀, nM) in MDA-MB-435 Cells | Microtubule Depolymerization (EC₅₀, nM) in MDA-MB-435 Cells |
| Compound 4 | 9.0 | 19 |
| Analog 5 | 14 | 22 |
| Analog 7 | 38 | 26 |
| Combretastatin A-4 (CA-4) | 2.0 | 15 |
Data for Compound 4 and its analogs, and CA-4 are derived from a single study for direct comparison.[1]
Table 2: Inhibition of Tubulin Assembly and Colchicine Binding.
| Compound | Inhibition of Tubulin Assembly (IC₅₀, µM) | Inhibition of [³H]Colchicine Binding (%) |
| Compound 4 | 1.1 | 89 |
| Analog 5 | 0.49 | 99 |
| Analog 7 | 0.52 | 98 |
| Combretastatin A-4 (CA-4) | 1.0 | Not Reported in this study |
| Colchicine | Not Reported in this study | 100 (by definition) |
These data demonstrate that the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives are potent inhibitors of tubulin polymerization that bind to the colchicine site.[1]
Table 3: Comparative Antiproliferative Activity (GI₅₀, µM) in NCI-60 Cell Line Panel.
| Cell Line | Cancer Type | Compound 4 (GI₅₀, ~nM) | Paclitaxel (GI₅₀, µM) | Vincristine (IC₅₀, µM) | Colchicine (GI₅₀, µM) |
| MDA-MB-435 | Melanoma | ~10 | <0.01 | Not specified | Not specified |
| MCF7 | Breast | Not specified | <0.01 | ~0.001 | Not specified |
| NCI-H460 | Lung | Not specified | <0.01 | ~0.001 | Not specified |
| OVCAR-3 | Ovarian | Not specified | <0.01 | ~0.001 | Not specified |
| COLO 205 | Colon | Not specified | <0.01 | ~0.001 | Not specified |
GI₅₀ values for Compound 4 are an average from the 40 most sensitive cell lines in the NCI-60 panel.[1] GI₅₀ values for Paclitaxel are from the NCI-60 database. It is important to note that the MDA-MB-435 cell line, previously considered a breast cancer line, has been identified as a melanoma cell line.[2] Vincristine IC50 values are from the Genomics of Drug Sensitivity in Cancer Project.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[3][4][5][6]
Materials:
-
Cancer cell lines (e.g., MDA-MB-435)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with water to remove TCA.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.[7][8][9][10][11]
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., Paclitaxel as a polymerization enhancer, Vinblastine as a polymerization inhibitor)
-
Black 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation: Prepare a tubulin reaction mix on ice containing tubulin, general tubulin buffer, GTP, glycerol, and the fluorescent reporter.
-
Compound Addition: Add the test compounds or controls to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The IC₅₀ value for inhibition of polymerization is determined from the concentration-dependent reduction in the extent of polymerization.
Mandatory Visualization
Signaling Pathway of Microtubule Depolymerizing Agents
Caption: Mechanism of action and downstream effects of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
Experimental Workflow for In Vitro Screening
Caption: A typical experimental workflow for in vitro screening of anticancer compounds.
References
- 1. Establishment of paclitaxel-resistant breast cancer cell line and nude mice models, and underlying multidrug resistance mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continued use of MDA-MB-435, a melanoma cell line, as a model for human breast cancer, even in year, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioinformatic analyses identifies novel protein-coding pharmacogenomic markers associated with paclitaxel sensitivity in NCI60 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one: A Guide to Safe and Compliant Practices
Navigating the Disposal of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one: A Guide to Safe and Compliant Practices
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound often utilized in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and the protection of the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one was not located. The following guidance is based on the general principles for the safe handling and disposal of heterocyclic and potentially hazardous pharmaceutical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
Step-by-Step Disposal Procedure
The proper disposal of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one should follow a systematic process to ensure safety and regulatory compliance.
-
Waste Identification and Hazard Assessment:
-
Treat all 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one waste, including contaminated materials such as gloves, wipes, and chromatography media, as potentially hazardous waste.
-
As a thieno[2,3-d]pyrimidine derivative, it should be evaluated for any characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity) as defined by the Resource Conservation and Recovery Act (RCRA).
-
Consult your institution's EHS department to perform a formal hazardous waste determination.
-
-
Personal Protective Equipment (PPE):
-
Before handling the compound for disposal, it is imperative to wear appropriate PPE to prevent skin and eye contact, and inhalation.
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat or other protective clothing is required.
-
Respiratory Protection: If handling fine powders or generating aerosols, a NIOSH/MSHA-approved respirator may be necessary.
-
-
Segregation and Storage:
-
Segregate waste containing 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one from other waste streams.
-
Store the waste in a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.
-
The container must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
-
Disposal Method:
-
The recommended disposal method for this type of compound is through a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Contact your institution's EHS department to arrange for pickup by a certified hazardous waste contractor.
-
-
Empty Container Disposal:
-
An empty container that held 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one must be triple-rinsed with a suitable solvent.
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing it to air dry, and with all labels defaced, the container may be disposed of as regular solid waste, pending institutional policies.
-
Quantitative Data Summary
| Property | Value |
| Physical Form | Solid[2] |
| Storage Class | 11 - Combustible Solids[2] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous for water)[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one.
Personal protective equipment for handling 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Personal protective equipment for handling 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Essential Safety and Handling Guide for this compound
This guide provides crucial safety and logistical information for the handling and disposal of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.[1]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Required when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable material, inspect before use. |
| Body Protection | Laboratory Coat | Fully buttoned, with sleeves rolled down. |
| Chemical-resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge (e.g., Filter A/P2) if ventilation is inadequate or if aerosols are generated.[1] |
Health Hazard Information
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |
Standard Operating Procedure (SOP) for Handling
This section outlines a step-by-step protocol for the safe handling of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one.
Experimental Workflow
Caption: Workflow for handling the chemical.
Detailed Protocol
1. Preparation:
- 1.1. Don PPE: Before entering the laboratory, put on a lab coat, safety glasses, and chemical-resistant gloves. If there is a risk of aerosol generation, use a respirator.
- 1.2. Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
- 1.3. Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood to avoid generating dust.
- 1.4. Solubilization: Add the weighed compound to a suitable container and dissolve it in the appropriate solvent under constant stirring.
2. Reaction:
- 2.1. Addition: Slowly add the dissolved compound to the reaction vessel.
- 2.2. Monitoring: Monitor the reaction as per the specific experimental protocol.
3. Cleanup and Disposal:
- 3.1. Waste Collection: All disposable materials that have come into contact with the compound, including gloves, weigh boats, and bench paper, should be placed in a designated hazardous waste container.
- 3.2. Decontamination: Decontaminate all non-disposable equipment and glassware that came into contact with the chemical using an appropriate solvent or cleaning solution.
- 3.3. Final Steps: Once the work is complete, remove PPE in the correct order to avoid contamination. Wash hands thoroughly with soap and water.
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response Workflow
Caption: Spill response workflow.
Disposal Plan
All waste containing 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash. All contaminated PPE should also be disposed of as hazardous waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
